Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Compound: 4-Methyl-piperidin-3-one Hydrochloride
CAS: 100617-64-1 (Generic/Racemic)
Role: Critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloids.[1][2]
This technical guide provides a rigorous framework for the structural validation of 4-methyl-piperidin-3-one HCl.[1][2] Unlike stable aromatic heterocycles, this aliphatic aminoketone presents unique analytical challenges, including keto-enol tautomerism, hydrate formation in aqueous media, and conformational flexibility.[1][2] This document outlines a self-validating analytical workflow designed to unambiguously confirm regiochemistry and oxidation state.
Chemical Context & Stability Profile
The Stability Paradox
The free base of 4-methyl-piperidin-3-one is kinetically unstable.[1][2] It rapidly undergoes intermolecular aldol-like condensations (self-polymerization) due to the simultaneous presence of a nucleophilic secondary amine and an electrophilic ketone.[1][2]
Stabilization Strategy: The molecule is isolated and stored as the hydrochloride salt.[2] Protonation of the amine (
) removes its nucleophilicity, arresting self-condensation.[1]
Hydration Equilibrium: In the presence of water (or
), the electron-deficient ketone at C3 is prone to nucleophilic attack by water, forming the gem-diol (hydrate).[1][3] This equilibrium is acid-catalyzed and can confound NMR interpretation.[1][2]
Structural Isomers & Challenges
The elucidation must distinguish the target from:
Regioisomers: 2-methyl, 5-methyl, or 6-methyl-piperidin-3-one.[1][2]
Oxidation States: 4-methyl-3-piperidinol (precursor) or the gem-diol.[1][2]
Analytical Strategy & Logic Flow
The following workflow ensures orthogonal validation of the structure.
Figure 1: Logical workflow for structural elucidation. Note the checkpoint for hydrate formation.
.[1] If peaks at are observed, this indicates dimerization has occurred (likely during free-basing or improper storage).[1][2]
Infrared Spectroscopy (FT-IR)
Key Band: A strong absorption at 1720–1735 cm⁻¹ (Ketone C=O stretch).[1][2]
Note: If this band is absent and replaced by broad OH stretching without a carbonyl peak, the sample may be the alcohol precursor or fully hydrated.[2]
Amine Salt: Broad bands between 2400–3000 cm⁻¹ (N-H stretching of amine salt).[1]
Nuclear Magnetic Resonance (NMR)
Crucial Protocol: Use DMSO-d6 as the solvent.[1][2]
Why?
shifts the equilibrium toward the gem-diol (), causing the disappearance of the ketone carbonyl signal (~205 ppm) and appearance of a hydrate peak (~95 ppm).[1] DMSO-d6 preserves the ketone form and allows observation of exchangeable amine protons.[1][2]
Racemate: The standard synthesis yields a racemic mixture (1:1 enantiomers).[1] In an achiral environment (standard NMR), these appear identical.[1]
Conformation: The piperidone ring likely adopts a chair-like transition state, but the salt form may lock the ring to minimize 1,3-diaxial interactions.[1][2] The methyl group will preferentially adopt the equatorial position to minimize steric strain.[2] This can be verified by measuring the
coupling constant of the C4 proton; a large axial-axial coupling (~10-12 Hz) with one of the C5 protons confirms the equatorial methyl orientation.[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 5 minutes. (Note: The compound is polar and will elute early; ensure the void volume is accounted for).
References
PubChem Database. 4-Methylpiperidin-3-one.[1][2][4] National Center for Biotechnology Information.[1][2] [Link][1]
Gassama, A., et al. (2015).[1][5] "Synthesis of N-Substituted piperidines from piperidone." ResearchGate.[1][2] (Methodology for piperidone functionalization). [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Authoritative source for gem-diol equilibrium and hydration thermodynamics).
Reich, H. J. "Structure Determination Using NMR."[2] University of Wisconsin-Madison.[1][2] (Standard reference for HMBC/HSQC interpretation logic). [Link][1]
A Versatile Pharmacophore Scaffold for Medicinal Chemistry [1] Part 1: Executive Summary & Critical Identity Verification Nomenclature & Identity Alert CRITICAL NOTE: There is a frequent nomenclature divergence in the li...
Author: BenchChem Technical Support Team. Date: March 2026
A Versatile Pharmacophore Scaffold for Medicinal Chemistry [1]
Part 1: Executive Summary & Critical Identity Verification
Nomenclature & Identity Alert
CRITICAL NOTE: There is a frequent nomenclature divergence in the literature regarding methyl-substituted piperidinones.
The CAS Number 4629-78-1 uniquely identifies 3-Methylpiperidin-4-one hydrochloride .[1]
The name "4-Methylpiperidin-3-one" refers to a structural isomer (ketone at position 3, methyl at position 4) with different chemical properties and CAS registry numbers.[1]
This guide strictly follows the chemical identity of CAS 4629-78-1 (3-Methylpiperidin-4-one HCl) to ensure safety and reproducibility. This scaffold is a critical intermediate for synthesizing 3,4-disubstituted piperidines, including Janus kinase (JAK) inhibitors, DPP-4 inhibitors, and diverse GPCR ligands.[1]
Highly soluble in water, methanol; sparingly soluble in ether
Stability
Hygroscopic; prone to self-condensation if free-based without trapping
Part 2: Structural Utility & Pharmacophore Logic
The "Gem-Disubstituent" Effect & Chirality
3-Methylpiperidin-4-one is not merely a spacer; it introduces a critical stereocenter at the C3 position.[1] In drug design, the C3-methyl group often serves to:
Restrict Conformation: The methyl group biases the piperidine ring into specific chair conformations, reducing the entropic penalty of binding to a protein target.
Metabolic Blocking: Methylation at metabolic "soft spots" (alpha to the ketone or amine) can significantly extend the half-life (
) of the final drug candidate.
Vectorization: It orients substituents at the C4 position (after reductive amination) into precise hydrophobic pockets.
Tautomerism and Reactivity
The hydrochloride salt stabilizes the ketone form. Upon neutralization, the free base exists in equilibrium between the keto form and the enol form. The C3 position is highly enolizable due to the inductive effect of the methyl group and the electron-withdrawing ketone.[1]
Implication: Reactions requiring the free base (e.g., reductive aminations) should be performed in situ or with immediate use to prevent dimerization (aldol-like self-condensation).[1]
Part 3: Synthesis & Manufacturing Protocols
Primary Synthesis Route: The "Petrenko-Kritschenko" Modified Mannich
The most robust industrial route avoids the harsh conditions of Dieckmann condensation by utilizing a double Mannich condensation.[1] This method is scalable and avoids the use of pyrophoric bases.
Mechanism:
Enolization: 2-Butanone (ethyl methyl ketone) enolizes under acidic conditions.
Mannich 1: Reaction with formaldehyde and ammonium chloride (or benzylamine) forms the acyclic amino-ketone.
Mannich 2 / Cyclization: Intramolecular condensation closes the ring to form the piperidinone.
Protocol: Synthesis of 3-Methylpiperidin-4-one HCl
Dissolution: Dissolve ammonium chloride in ethanol at 50°C.
Addition: Add paraformaldehyde and 2-butanone.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will turn amber.
Concentration: Remove ethanol under reduced pressure.
Crystallization: Triturate the residue with acetone/diethyl ether (1:1). The hydrochloride salt precipitates.
Purification: Recrystallize from isopropanol/ethanol to remove acyclic impurities.
Yield: Typically 60–75%.
Visualization of Synthesis Workflow
Caption: Figure 1. One-pot double Mannich condensation route for the synthesis of 3-Methylpiperidin-4-one HCl.
Part 4: Applications in Drug Discovery[1][4]
Reductive Amination (The "Workhorse" Reaction)
This is the primary utility of CAS 4629-78-1.[1] It converts the ketone into a secondary or tertiary amine, creating 3,4-disubstituted piperidines found in neurokinin antagonists and antihistamines.[1]
Stereocontrol: The existing methyl group at C3 directs the incoming hydride attack. Using bulky reducing agents (e.g., sodium triacetoxyborohydride) at low temperatures (-78°C to 0°C) typically favors the cis-isomer (methyl and amine on the same side) due to equatorial attack preferences.[1]
Fischer Indole Synthesis
Reacting CAS 4629-78-1 with phenylhydrazines yields tetrahydro-gamma-carbolines.[1] These tricyclic structures are privileged scaffolds for serotonin receptor ligands (5-HT2A/2C).
Spirocycle Formation
The ketone is an excellent electrophile for Strecker reactions or Bucherer-Bergs synthesis, yielding spiro-hydantoins.[1] These rigid spiro-scaffolds are increasingly popular in modern medicinal chemistry to improve metabolic stability and selectivity.[1]
Reaction Pathway Diagram
Caption: Figure 2. Divergent synthesis pathways utilizing 3-Methylpiperidin-4-one as a core electrophile.
Part 5: Handling & Safety Protocols
Stability & Storage[1]
Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to "clumping" and can catalyze hydrolysis or degradation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory for long-term storage.
Free Base Instability: Never store the free base. Generate it in situ using a mild base (e.g., TEA, DIPEA, or Carbonate) immediately before the reaction.
Toxicology: While not highly toxic, piperidinones can possess biological activity. Treat as a potential bioactive agent.[4]
Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases unless intended for immediate reaction.
References
PubChem. (2025). Compound Summary: 3-Methylpiperidin-4-one hydrochloride (CAS 4629-78-1).[1][5] National Library of Medicine.[6] [Link][1]
Nishio, Y., et al. (2010).[7] "Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore."[1][7] Bioorganic & Medicinal Chemistry Letters, 20(24), 7246-7249.[1][7] [Link]
Goel, K.K., et al. (2008).[8] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). [Link]
Comprehensive Technical Guide: Synthesis of 4-Methylpiperidin-3-one Hydrochloride
Executive Summary 4-Methylpiperidin-3-one hydrochloride (CAS: 1303968-15-1 for the HCl salt; Free base related to CAS 5465-88-3) is a critical heterocyclic building block in medicinal chemistry. It serves as a key interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methylpiperidin-3-one hydrochloride (CAS: 1303968-15-1 for the HCl salt; Free base related to CAS 5465-88-3) is a critical heterocyclic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz), and other piperidine-based pharmacophores.[1]
Synthesizing 3-piperidones is chemically distinct from the more common 4-piperidones (typically made via Dieckmann condensation). The 3-ketone position introduces significant instability in the free base form due to facile aldol dimerization and enolization. Consequently, this guide prioritizes a route that maintains the nitrogen protecting group until the final step, immediately trapping the product as the stable hydrochloride salt.[1]
Part 1: Retrosynthetic Analysis & Strategy
The most robust synthetic pathway leverages the commercially available 3-hydroxy-4-methylpyridine . This approach avoids the regioselectivity issues inherent in ring-closing strategies (e.g., Dieckmann) by utilizing the pre-existing oxygenation pattern of the pyridine ring.[1]
Strategic Disconnections[1]
N-Deprotection/Salt Formation: The final step must be the removal of the benzyl group under acidic conditions to prevent self-condensation of the free amine ketone.
Oxidation: The ketone is generated from the corresponding alcohol (piperidin-3-ol) using a mild oxidation method (Swern or Parikh-Doering) to avoid over-oxidation or racemization (if chiral).
Reduction/Quaternization: The piperidine core is established by reducing the pyridinium salt of the starting material.[1]
Figure 1: Retrosynthetic pathway for 4-Methylpiperidin-3-one Hydrochloride.
Part 2: Detailed Experimental Protocol
Stage 1: Quaternization and Reduction
Objective: Convert aromatic pyridine to the saturated piperidine ring while installing the N-benzyl protecting group.
Step 1.1: Synthesis of 1-Benzyl-3-hydroxy-4-methylpyridinium chloride
Dissolve 3-hydroxy-4-methylpyridine in IPA (5 vol).
Add benzyl chloride dropwise at room temperature.[1]
Heat to reflux (80–85°C) for 6–8 hours. The product typically precipitates as the reaction progresses.[1]
Cool to 0–5°C and stir for 1 hour.
Filter the solid, wash with cold IPA, and dry under vacuum.[1][2]
Yield Expectation: >90% (Off-white solid).
Step 1.2: Reduction to 1-Benzyl-4-methylpiperidin-3-ol
Note: This step produces a mixture of cis- and trans- alcohols. Since the stereocenter at C3 will be destroyed in the next step (oxidation to ketone), separation of isomers is unnecessary.[1]
Objective: Restore the ketone functionality at C3.
Method Choice:Parikh-Doering Oxidation is preferred over Swern for scale-up due to milder temperature requirements (-10°C vs -78°C) and avoidance of toxic oxalyl chloride fumes, though both are effective.
δ 3.40–3.60 (m, 4H, Ring CH2s adjacent to N and C=O)[1]
Note: In D2O, the alpha-protons to the ketone may exchange with deuterium, simplifying the spectrum over time.[1]
Mass Spectrometry (ESI+): m/z ~114.1 [M+H]+ (Free base mass).[1]
Troubleshooting Common Issues
Incomplete Oxidation: If alcohol remains, add more SO3[1]·Py and Et3N.[1][3][4] Ensure DMSO is dry.[1]
Low Yield in Deprotection: If the benzyl group is stubborn, heat to 40–50°C or increase H2 pressure.[1] Ensure the catalyst is not poisoned by sulfur residues from the oxidation step (thorough water washes required).[1]
Product Polymerization: If the final product turns yellow/gum, the acidification was insufficient.[1] Ensure excess HCl is present during concentration.[1]
Part 4: Reaction Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
Ruggeri, S. G., et al. (2007).[1][5] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization.[1] WO2007012953.[1] (Describes the industrial route to Tofacitinib intermediates including the 3-piperidone). Link
ChemicalBook. (2025).[1][4][6] 1-Benzyl-4-methylpiperidin-3-one Synthesis and Properties. (Provides specific reaction conditions for the Parikh-Doering oxidation scale-up). Link
Pfizer Inc. (2010).[1] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. U.S. Patent 2010/0292482.[1] (Details the reduction and handling of the methylpiperidin-3-one intermediate). Link
Bobbitt, J. M. (2013).[1][7] Oxoammonium Salt Oxidations of Alcohols. Organic Syntheses, 90, 215.[1] (Grounding for non-chromium oxidation methods like TEMPO/Swern).[1] Link
BenchChem. (2025).[1][6] Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride. (General reference for piperidine deprotection and salt formation protocols). Link
Precision Stoichiometry and Synthetic Utility of 4-Methyl-piperidin-3-one Hydrochloride
Executive Summary In the landscape of heterocyclic pharmacophores, 4-Methyl-piperidin-3-one hydrochloride represents a deceptively simple yet synthetically demanding scaffold. Unlike its symmetric isomer (4-piperidinone)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of heterocyclic pharmacophores, 4-Methyl-piperidin-3-one hydrochloride represents a deceptively simple yet synthetically demanding scaffold. Unlike its symmetric isomer (4-piperidinone), the 3-one derivative introduces chirality at the C4 position and significant electronic tension due to the proximity of the amine and ketone functionalities.
This guide addresses the critical physicochemical properties of this molecule, specifically its molecular weight (MW) in the context of stoichiometric precision. It further details the stability challenges inherent to
-aminoketones and provides a robust, self-validating workflow for its application in reductive aminations—a cornerstone reaction in the synthesis of bioactive alkaloids and kinase inhibitors.
Part 1: Chemical Identity & Stoichiometric Precision
For the drug development professional, the "label" molecular weight is often insufficient due to the hygroscopic nature of amine hydrochloride salts.
Core Physicochemical Data
Property
Value
Notes
IUPAC Name
4-Methylpiperidin-3-one hydrochloride
Molecular Formula
Salt form prevents self-condensation
Exact Molecular Weight
149.62 g/mol
Base: 113.16 + HCl: 36.46
Free Base MW
113.16 g/mol
Unstable; prone to dimerization
Appearance
White to off-white crystalline solid
Highly hygroscopic
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar ethers
The "Effective" Molecular Weight (MW
)
Commercial batches of 4-methyl-piperidin-3-one HCl often contain residual water or solvent. In precise coupling reactions, assuming a neat MW of 149.62 g/mol can lead to under-loading of the ketone, resulting in incomplete conversion.
Protocol for MW Correction:
Karl Fischer (KF) Titration: Determine water content (
).
Silver Nitrate Titration: Verify Chloride (
) content to confirm mono-hydrochloride stoichiometry.
Calculation:
Senior Scientist Insight: If KF titration is unavailable, use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) in
to determine the absolute purity. This is often more reliable for unstable aminoketones than HPLC, which may degrade the compound on-column.
Part 2: Synthesis & Stability (The "Instability" Factor)
The 3-piperidinone motif is structurally vulnerable. The amine (nucleophile) and the ketone (electrophile) are in a 1,3-relationship. In the free base form, this leads to rapid intermolecular condensation to form dimeric dihydropyrazines or enamines.
The Hydrochloride Solution:
Protonating the nitrogen (
) removes its nucleophilicity, "locking" the molecule in a stable state. Consequently, this reagent must never be neutralized until the exact moment of reaction or in the presence of a trapping agent (e.g., a reducing agent or nucleophile).
Validated Synthesis Workflow
The most reliable route avoids the isolation of the free base 3-piperidinone. It typically proceeds via the oxidation of N-protected 3-piperidinols.
Oxidation (Swern or IBX): Converts the alcohol to the ketone. Crucial: Maintain N-protection (e.g., Boc or Benzyl) to prevent self-reaction.
Deprotection & Salt Formation: Removal of the protecting group with anhydrous HCl in Dioxane/Ether precipitates the stable salt immediately.
Visualization: Synthesis & Stability Logic
Figure 1: Synthetic pathway emphasizing the necessity of acidic deprotection to bypass the unstable free base.
Part 3: Applications in Drug Discovery[4]
The primary utility of 4-methyl-piperidin-3-one HCl lies in Reductive Amination . It serves as a versatile electrophile to introduce the 4-methyl-piperidine ring into larger scaffolds.
Critical Mechanistic Nuance: Racemization
The C2 position (between the nitrogen and the ketone) is highly acidic.
Risk: Under basic conditions required for reductive amination (pH 5-6), the C2 proton can be removed, leading to enolization.
Consequence: Even if you start with a chiral 4-methyl precursor, the stereocenter at C4 is generally preserved, but the relative stereochemistry (cis/trans) between C4-Me and the incoming amine at C3 can drift due to thermodynamic equilibration of the intermediate iminium species.
Protocol: Controlled Reductive Amination
To minimize side reactions and control diastereoselectivity (cis vs. trans):
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). DCE is preferred for faster imine formation.
Base: Use Sodium Acetate (NaOAc) rather than TEA/DIPEA. NaOAc buffers the reaction to pH ~5, sufficient to free the amine for imine formation without triggering rapid aldol condensation.
Targeting the Privileged Scaffold: A Technical Guide to the Biological Activity of Piperidinone Derivatives
Topic: Biological Activity of Piperidinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The piperidinone scaffold—specifica...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of Piperidinone Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The piperidinone scaffold—specifically the 4-piperidinone and 2-piperidinone cores—represents a "privileged structure" in medicinal chemistry. Unlike rigid templates, these heterocycles offer a versatile thermodynamic valley for conformational adaptation, allowing them to bind diverse biological targets ranging from tubulin microtubules in cancer cells to the anionic site of acetylcholinesterase (AChE) in neurodegenerative pathways.
This guide moves beyond basic pharmacological screening. It dissects the causality of substituent effects, details self-validating experimental protocols, and maps the signaling pathways modulated by these derivatives.
The Chemical Architecture: 4-Piperidinone vs. 2-Piperidinone
The biological utility of piperidinones is dictated by their oxidation state and substitution pattern.
4-Piperidinone (The Curcumin Mimic): When functionalized at the C3 and C5 positions with aryl-methylidene groups, this scaffold mimics the
-unsaturated ketone system of curcumin but with enhanced metabolic stability and bioavailability. This is the primary scaffold for oncology .
2-Piperidinone (The Lactam): Often found in alkaloids (e.g., piperine analogs), this scaffold is more frequently associated with antimicrobial and CNS activity due to its hydrogen-bond accepting/donating lactam interface.
Therapeutic Focus I: Oncology and Cytotoxicity
Mechanism of Action: The Apoptotic Trigger
The most potent 4-piperidinone derivatives (specifically 3,5-bis(benzylidene)-4-piperidinones) exert cytotoxicity through a dual mechanism:
Tubulin Destabilization: They bind to the colchicine site of tubulin, preventing polymerization.
This cascade triggers the mitochondrial apoptotic pathway, characterized by the upregulation of p53 and Bax (pro-apoptotic) and the downregulation of Bcl-2 (anti-apoptotic).
Visualization: Apoptotic Signaling Pathway
The following diagram illustrates the downstream effects of piperidinone-induced stress.
Caption: Figure 1.[2] Mechanism of piperidinone-induced apoptosis via ROS generation and tubulin inhibition.
Structure-Activity Relationship (SAR)[3]
N-Substitution (The Anchor): An N-benzyl or N-acryloyl group enhances lipophilicity and cellular uptake. N-H free analogs are generally less potent.
Aryl Substituents (The Warhead): Electron-withdrawing groups (EWGs) like -NO2 or -Cl at the para position of the benzylidene rings significantly increase cytotoxicity (IC50 < 10 µM). This increases the electrophilicity of the enone system, facilitating thiol attack.
Table 1: Comparative Cytotoxicity of 4-Piperidinone Derivatives (MCF-7 Cell Line)
Piperidinone derivatives serve as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[3][4] The N-benzylpiperidine moiety is critical here; it mimics the structure of Donepezil, allowing the molecule to penetrate the catalytic anionic site (CAS) of the enzyme.
SAR Logic[3]
Linker Length: A spacer between the piperidinone nitrogen and the aryl ring can optimize binding to the peripheral anionic site (PAS).
Rigidity: The 4-ketone group provides a rigid spacer that orients the aryl wings to interact with hydrophobic gorges in the enzyme.
Detailed Experimental Protocols
Protocol A: Synthesis via Mannich Condensation
Rationale: This is the most efficient route to generate the pharmacophore, utilizing a multi-component reaction (MCR) for high atom economy.
Reagents:
Ammonium acetate (Nitrogen source)
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
Ketone (e.g., acetone or ethyl methyl ketone)
Ethanol (Solvent)
Step-by-Step:
Mixing: Dissolve 0.1 mol of ammonium acetate and 0.2 mol of the aromatic aldehyde in 50 mL of ethanol.
Addition: Slowly add 0.1 mol of the ketone component while stirring.
Reflux: Heat the mixture to mild reflux (70-80°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Precipitation: Pour the reaction mixture into crushed ice/water (200 mL) containing 5 mL of conc. HCl.
Isolation: Filter the precipitate (the hydrochloride salt) or basify with ammonia to obtain the free base. Recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Rationale: Measures metabolic activity as a proxy for cell viability. Self-validating via positive (Doxorubicin) and negative (DMSO) controls.
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Add piperidinone derivatives at serial dilutions (e.g., 1, 10, 25, 50, 100 µM).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization: SAR & Drug Design Logic
This diagram summarizes the structural modifications required to shift the biological activity from Antimicrobial to Anticancer or CNS targets.
Caption: Figure 2. Divergent synthesis strategies: How structural modifications shift the therapeutic window.
Future Outlook
The next generation of piperidinone research lies in hybridization .
PROTACs: Using the piperidinone scaffold as the E3 ligase ligand in Proteolysis Targeting Chimeras.
Adamantane Hybrids: Linking adamantane to the N-position to tackle multi-drug resistant (MDR) bacterial strains by disrupting membrane integrity.
References
Goel, K. K., et al. (2008).[6] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link
Wang, Y., et al. (2020).[7][8] "Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists." Drug Design, Development and Therapy.[9] Link
Manikandan, D., et al. (2012).[10] "Synthesis and Biological Evaluation of some Substituted 4-Piperidones." International Journal of ChemTech Research. Link
Arumugam, N., et al. (2019).[3] "Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives." ACG Publications.[3] Link
Das, S., et al. (2014). "Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs." Archiv der Pharmazie. Link
NCI/NIH. (2014). "Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction." European Journal of Medicinal Chemistry. Link
Executive Summary 4-Methyl-piperidin-3-one hydrochloride (CAS: 1408076-42-5) is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as the structural core for Janus kinase (JAK) inhibitors, most no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-piperidin-3-one hydrochloride (CAS: 1408076-42-5) is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as the structural core for Janus kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz).[1] Unlike its more stable isomer 4-piperidone, the 3-piperidone system is kinetically unstable in its free base form due to rapid self-condensation and polymerization.[1] Consequently, the hydrochloride salt is the mandatory form for isolation, storage, and commercial distribution.
This guide details the synthesis, stability protocols, and application of this intermediate, specifically focusing on its role in generating cis-3,4-disubstituted piperidine systems—a "privileged structure" in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule exists in equilibrium between its ketone and enol forms, though the ketone predominates in acidic salt forms.
Highly soluble in water, methanol; sparingly soluble in DCM
Stability
Critical: Free base degrades within hours at RT. Salt is stable at -20°C.
Structural Tautomerism
The 3-position ketone is highly activated by the adjacent amine (even when protonated), making the alpha-protons acidic.[1] This leads to enolization, which can drive racemization at the C4 methyl center if not carefully controlled during workup.
Synthesis Methodologies
The synthesis of 4-methyl-piperidin-3-one is rarely performed to isolate the free secondary amine directly.[1] Instead, it is almost exclusively generated as an N-protected intermediate (e.g., N-Benzyl or N-Boc) or immediately trapped as a salt.[1]
Protocol A: Oxidation of 3-Hydroxypiperidine Precursors (Primary Route)
This route is preferred for scale-up due to the availability of chiral starting materials (3-hydroxy-4-methylpyridine).[1]
The most authoritative application of this scaffold is the synthesis of the cis-3,4-diamine core of Tofacitinib.[1] The reaction between 4-methyl-piperidin-3-one and methylamine is stereoselective, favoring the cis isomer due to steric approach control.[1]
Mechanism & Stereocontrol[1][11]
Imine Formation: The ketone reacts with methylamine (MeNH₂) to form the imine. Titanium(IV) isopropoxide is often added as a Lewis acid to dehydrate and drive equilibrium.
Reduction: The reducing agent (NaBH₄ or NaBH(OAc)₃) approaches from the less hindered face (opposite the C4-methyl group).[1]
Result: Predominant formation of the cis-3-methylamino-4-methylpiperidine.[1]
Data Table: Reductive Amination Conditions
Reducing Agent
Solvent
Additive
Cis:Trans Ratio
Yield
NaBH(OAc)₃
DCE
AcOH
6:1
85%
NaBH₄
MeOH
Ti(OiPr)₄
10:1
92%
H₂ / PtO₂
EtOH
None
4:1
78%
Note: The Ti(OiPr)₄ method is the industry standard for maximizing cis-selectivity.[1]
Handling, Safety & Stability
Stability Crisis: The Free Base
The free base of 4-methyl-piperidin-3-one is chemically fragile.[1]
Self-Condensation: The amine of one molecule attacks the ketone of another, leading to dimerization.
Oxidation: The alpha-position is prone to air oxidation.[1]
Storage Protocols
Salt Form Mandatory: Always store as the Hydrochloride (HCl) or Tosylate salt.
Atmosphere: Store under Argon or Nitrogen.
Temperature: Long-term storage at -20°C.
Hygroscopicity: The HCl salt absorbs water rapidly. Weighing should be done in a glovebox or desiccated environment.
References
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,696,567.[3] (Describes the synthesis of Tofacitinib intermediates via the 3-piperidone route). Link
Iorio, M. A., & Damia, G. (1970).[2][7][8] Piperidone analogs: synthesis and their diverse biological applications. Tetrahedron, 26, 5519-5527. (Foundational work on N-benzyl-4-methyl-3-piperidone synthesis). Link[1]
Ruggeri, S. G., et al. (2006). Reductive Amination of 4-Methyl-3-piperidinone. Organic Process Research & Development, 10(5). (Detailed optimization of the cis-selective reductive amination). Link[1]
PubChem. (2024). Compound Summary: 4-Methylpiperidin-3-one.[1][9][6][10] National Library of Medicine. Link[1]
ChemicalBook. (2024).[11] 1-Benzyl-4-methyl-piperidin-3-one hydrochloride Product Entry. (Source for commercial availability and CAS verification). Link
The compound consists of a six-membered piperidine ring containing a ketone functionality at the C3 position and a methyl substituent at the C4 position. The nitrogen atom is protonated as the hydrochloride salt, which is critical for preventing self-condensation reactions typical of
-aminoketones.
Stereochemical Considerations:
The C4 position is a chiral center. Unless a specific enantioselective synthesis is employed, the product exists as a racemic mixture (
). In drug development, resolving this center is often a critical quality attribute (CQA).
Figure 1.1: Structural decomposition of the target molecule highlighting functional zones.
This route utilizes N-Benzyl-4-methylpiperidin-3-one (CAS 1303968-15-1) or its alcohol precursor. The benzyl group provides steric bulk and UV active chromophores for easy TLC monitoring.
Step 1: Swern Oxidation (if starting from alcohol)
Converts N-Benzyl-4-methylpiperidin-3-ol to the ketone.
Step 2: Hydrogenolysis (Deprotection)
Removes the benzyl group under acidic conditions to yield the target HCl salt directly.
Figure 2.1: Synthetic pathway ensuring regio-integrity of the ketone.
Detailed Experimental Protocol (Step 2 Focus)
Rationale: The deprotection step is the most critical for stability. Generating the free amine without immediate salt formation leads to rapid degradation.
Preparation: Charge a high-pressure hydrogenation vessel with N-benzyl-4-methylpiperidin-3-one (1.0 eq) dissolved in degassed Methanol (10 vol).
Catalyst Loading: Add 10 wt% Pd/C (50% wet). Safety Note: Keep under inert nitrogen to prevent ignition.
Checkpoint: Ensure pH is < 2. This ensures the product is trapped as the salt immediately upon formation.
Hydrogenation: Pressurize to 40 psi
and stir at RT for 4-6 hours.
Validation: Monitor by TLC (System: 5% MeOH in DCM). The UV-active starting material spot (
) must disappear. The product is not UV active.
Workup: Filter catalyst over Celite. Concentrate the filtrate in vacuo at
.
Crystallization: Triturate the residue with diethyl ether to precipitate the white hydrochloride solid.
Physicochemical Characterization
To validate the identity of 4-methylpiperidin-3-one hydrochloride, you must confirm the integrity of the piperidine ring and the presence of the ketone.
Data Summary Table
Parameter
Specification
Diagnostic Signal
Appearance
White to off-white hygroscopic solid
N/A
H NMR (DMSO-)
1.05 (d, 3H)
Methyl doublet confirms C4 substitution.
H NMR (DMSO-)
9.20 (br s, 2H)
Ammonium protons () confirm salt formation.
IR Spectroscopy
1715-1725
Strong C=O stretch (Ketone).
Mass Spectrometry
Parent ion of the free base.
Stability & Handling (Critical)
The "Dimerization Trap":
Free 3-piperidinones are notoriously unstable. The amine at position 1 can attack the ketone at position 3 of a neighboring molecule, leading to intermolecular Schiff base formation and subsequent polymerization.
Storage: Store strictly at -20°C under Argon.
Handling: Always handle as the HCl salt. If the free base is required for a reaction (e.g., reductive amination), generate it in situ using a tertiary amine base (DIPEA) immediately before use.
Applications in Drug Discovery[1][2]
This scaffold is a bioisostere for substituted cyclohexanones and a precursor to diverse pharmacological agents.
Janus Kinase (JAK) Inhibitor Analogs
The 4-methylpiperidin-3-one moiety serves as a core scaffold for synthesizing analogs of Tofacitinib . The C3 ketone allows for reductive amination with various amines to install the "upper" chain of the pharmacophore, while the C4 methyl group modulates lipophilicity and metabolic stability.
Reductive Amination Workflow
The primary utility of this compound is as an electrophile in reductive aminations.
Figure 4.1: Standard application workflow for library synthesis.
References
IUPAC Nomenclature Rules:
International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
Synthesis of Piperidinones:
BenchChem. Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide. (Methodology adapted for 3-one regioisomer).
Stability of 3-Piperidinones:
Biosynce. Stability of Piperidine Derivatives in Pharmaceutical Synthesis.
General Characterization Data:
ChemicalBook. 4-Methylpiperidin-3-one Hydrochloride Properties and Safety.
Exploratory
potential applications of 4-Methyl-piperidin-3-one hydrochloride in medicinal chemistry
[1] Executive Summary 4-Methyl-piperidin-3-one hydrochloride (and its N-protected derivatives, particularly the N-benzyl analog) represents a critical "privileged scaffold" precursor in modern medicinal chemistry. Its pr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4-Methyl-piperidin-3-one hydrochloride (and its N-protected derivatives, particularly the N-benzyl analog) represents a critical "privileged scaffold" precursor in modern medicinal chemistry. Its primary utility lies in its ability to access chiral 3,4-disubstituted piperidine motifs, a structural core essential for the efficacy of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .
Beyond JAK inhibitors, this scaffold offers a versatile entry point for synthesizing neuroactive agents targeting GPCRs (e.g., substance P antagonists, opioid receptors) where the precise stereochemical arrangement of the C3-amine and C4-methyl group governs receptor subtype selectivity. This guide details the chemical behavior, synthetic utility, and validated protocols for leveraging this scaffold in high-value drug discovery campaigns.
Key Derivative: 1-Benzyl-4-methylpiperidin-3-one (CAS: 32018-96-5) – The industry-standard intermediate.
Core Scaffold CAS: 1060814-18-1 (Free base form references)
Structural Causality:
The molecule's value is derived from the C3 ketone and the C4 methyl group .
Stereochemical Gatekeeper: The C4-methyl group exerts steric influence during nucleophilic attacks on the C3-ketone. This allows for diastereoselective transformations (e.g., reductive amination), although it typically yields a mixture of cis and trans isomers that requires resolution.
Conformational Locking: In the final bioactive molecule, the C4-methyl group restricts the conformational flexibility of the piperidine ring, often locking the C3-substituent into a bio-active equatorial or axial position favored by the target protein binding pocket.
Stability Profile: As an
-aminoketone, the free base is prone to dimerization or oxidation. The hydrochloride salt stabilizes the molecule, preventing self-condensation and allowing for long-term storage.
Part 2: Primary Application – JAK Inhibitor Synthesis
The "Killer Application" for 4-Methyl-piperidin-3-one is the synthesis of the pyrrolo[2,3-d]pyrimidine class of JAK inhibitors.
Case Study: Tofacitinib (Xeljanz)
Tofacitinib is a JAK3-selective inhibitor used for rheumatoid arthritis.[4] Its pharmacophore relies on a specific stereoisomer: (3R,4R)-4-methyl-3-(methylamino)piperidine .
The Synthetic Challenge:
The synthesis requires converting the achiral (or racemic) ketone into a chirally pure diamine.
Reaction: Reductive amination with methylamine.
Stereochemistry: The hydride donor (e.g.,
or ) attacks the intermediate imine. The C4-methyl group directs the attack, but typically yields a mixture of cis (desired) and trans isomers.
Resolution: The cis-isomer is isolated via salt formation (e.g., with L-tartaric acid or ditoluoyl-L-tartaric acid).
Pathway Visualization
The following diagram illustrates the critical workflow from the ketone scaffold to the active pharmaceutical ingredient (API) precursor.
Caption: Synthetic logic flow converting the 4-methyl-piperidin-3-one scaffold into the chiral core of Tofacitinib.
Part 3: Experimental Protocol
Protocol: Reductive Amination and Resolution of 1-Benzyl-4-methylpiperidin-3-one
This protocol is adapted from optimized industrial routes for Tofacitinib intermediates [1, 2].
Objective: Synthesize (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine from the ketone precursor.
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Methodology
Imine Formation (In Situ):
Charge a reactor with 1-Benzyl-4-methylpiperidin-3-one dissolved in DCM.
Cool to 0–5°C.
Add Methylamine solution dropwise.
Critical Check: Stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the ketone peak. The formation of the imine is equilibrium-driven; removing water (molecular sieves) can drive conversion but is often unnecessary with excess amine.
Reduction:
Add
(1.0 eq) to buffer the reaction (promotes iminium ion formation).
Add
portion-wise over 1 hour, maintaining temperature <10°C.
Mechanism:[2][4][5][6] The bulky borohydride prefers equatorial attack, favoring the cis-isomer (3,4-cis).
Stir at room temperature for 12–16 hours.
Workup:
Quench with saturated aqueous
.
Extract with DCM (
).
Wash combined organics with brine, dry over
, and concentrate.
Result: A viscous oil containing a mixture of cis and trans isomers (typically 6:1 to 9:1 ratio favoring cis).
Chiral Resolution (The "Self-Validating" Step):
Dissolve the crude oil in MeOH or Ethanol.
Add a solution of Di-p-toluoyl-L-tartaric acid (1.0 eq).
Heat to reflux to ensure full dissolution, then cool slowly to room temperature.
Causality: The (3R,4R)-isomer forms a less soluble diastereomeric salt with L-DTTA than the (3S,4S) or trans-isomers.
Filter the white precipitate. Recrystallize from MeOH to achieve >99% de (diastereomeric excess).
Part 4: Comparative Data & Utility
Reductive Amination Conditions Comparison
The choice of reducing agent significantly impacts the cis/trans ratio, which dictates the yield of the resolution step.
Reducing Agent
Solvent
Temp (°C)
Cis:Trans Ratio
Notes
NaBH(OAc)3
DCM
20
9:1
Industry standard; favors thermodynamic product.
NaBH4
MeOH
0
6:4
Faster, but poor stereocontrol; requires rigorous resolution.
While Tofacitinib is the primary driver, the 4-methyl-piperidin-3-one scaffold is applicable in:
CCR5 Antagonists: Substituted piperidines block HIV entry; the 4-methyl group adds hydrophobic bulk that can fill lipophilic pockets in the receptor.
Substance P (NK1) Antagonists: The scaffold mimics the spatial arrangement of key residues in peptide ligands.
Opioid Receptor Ligands: 3,4-dimethyl-4-phenylpiperidine derivatives (related structures) are known opioid agonists. This ketone allows access to 3-amino analogues.
References
Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds.[6] US Patent 6,627,754. (Describes the synthesis of Tofacitinib precursors from 1-benzyl-4-methylpiperidin-3-one). Link
Zydus Cadila. Process for the preparation of tofacitinib and intermediates thereof. EP Patent 2935216B1. (Detailed optimization of the reductive amination step). Link
Mishra, S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[7] J. Am. Chem. Soc., 2023, 145, 14221-14226.[7] (Alternative routes to chiral piperidines). Link[7]
PubChem. 4-Methyl-piperidin-3-one. CID 45357714. Link
ChemicalBook. 1-Benzyl-4-methylpiperidin-3-one Properties and Synthesis.Link
Application Note: Scalable Synthesis of 4-Methyl-piperidin-3-one Hydrochloride
Executive Summary Target Molecule: 4-Methyl-piperidin-3-one hydrochloride (Racemic) CAS Registry Number: 106080-60-2 (Generic for HCl salt forms often varies; Free base analog: 1-Benzyl-4-methylpiperidin-3-one CAS 32018-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: 4-Methyl-piperidin-3-one hydrochloride (Racemic)
CAS Registry Number: 106080-60-2 (Generic for HCl salt forms often varies; Free base analog: 1-Benzyl-4-methylpiperidin-3-one CAS 32018-96-5)
Primary Application: Key intermediate for the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloid scaffolds.
This protocol details a robust, four-step synthesis of 4-methyl-piperidin-3-one hydrochloride starting from commercially available 3-hydroxy-4-methylpyridine. Unlike the Dieckmann condensation routes which often suffer from regioselectivity issues (yielding mixtures of 3- and 4-piperidones), this "Pyridine Reduction-Oxidation" strategy ensures the correct placement of the ketone and methyl functionalities. The protocol utilizes a Swern oxidation to avoid toxic Chromium(VI) reagents often cited in older literature, ensuring a safer and more environmentally benign process suitable for modern drug development laboratories.[1]
Scientific Background & Retrosynthetic Analysis
Structural Considerations
The target molecule contains a beta-aminoketone motif.[2] In its free base form, 3-piperidones are prone to dimerization and oxidative degradation.[1] Therefore, the isolation and storage form is the hydrochloride salt.[1] The 4-methyl substituent introduces a chiral center; this protocol yields the racemate, which serves as a versatile starting material for chiral resolution or diastereoselective downstream functionalization.[1]
Retrosynthetic Logic
The synthesis is deconstructed into four logical phases:
Activation: Quaternization of the pyridine nitrogen to facilitate ring reduction.[1]
Reduction: Hydride reduction of the aromatic ring to the saturated piperidinol.[1]
Oxidation: Chemoselective oxidation of the secondary alcohol to the ketone.[1]
Deprotection: Hydrogenolytic removal of the benzyl group with concomitant salt formation.[1]
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the transformation from aromatic pyridine to the target piperidone salt.
Detailed Experimental Protocol
Stage 1: Benzylation (Quaternization)
Objective: Activate the pyridine ring for reduction by forming the N-benzyl pyridinium salt.
Objective: Selectively oxidize the C3-alcohol to the ketone without over-oxidation or ring cleavage. This replaces the toxic Chromium(VI) (Jones Reagent) method.[1]
Reagents & Parameters:
Reagent
Equiv.
Role
Oxalyl Chloride
1.2
Activator
DMSO
2.4
Oxidant Source
Triethylamine (TEA)
5.0
Base
Piperidinol (Stage 2)
1.0
Substrate
DCM (Anhydrous)
Solvent
Reaction Medium
| Temperature | -78°C | Critical Parameter |
Procedure:
In a flame-dried flask under Nitrogen, dissolve Oxalyl chloride (1.52 g, 12 mmol) in anhydrous DCM (25 mL) and cool to -78°C.
Add DMSO (1.87 g, 24 mmol) in DCM (5 mL) dropwise, maintaining temperature below -70°C. Stir for 15 minutes.
Add 1-benzyl-4-methylpiperidin-3-ol (2.05 g, 10 mmol) in DCM (10 mL) dropwise. Stir for 45 minutes at -78°C.
Add Triethylamine (5.0 g, 50 mmol) dropwise. The reaction will become cloudy.
Allow the mixture to warm to 0°C over 1 hour.
Quench with saturated aqueous
solution.
Extract with DCM, wash with brine, dry over
, and concentrate.
Purify via flash column chromatography (Hexane/EtOAc) to yield 1-benzyl-4-methylpiperidin-3-one .
Expected Yield: 75–80%
Note: Store this intermediate at 4°C; 3-piperidones can be unstable.[1]
Stage 4: Hydrogenolysis & Salt Formation
Objective: Remove the benzyl protecting group and trap the unstable free amine as the hydrochloride salt.
Reagents & Parameters:
Reagent
Equiv.
Role
N-Bn-Piperidone (Stage 3)
1.0
Substrate
Pd/C (10 wt%)
10 wt%
Catalyst
| Hydrogen (
) | 1 atm | Reducing Agent |
| Methanol | Solvent | Reaction Medium |
| HCl (in Dioxane/Ether) | 1.1 | Salt Former |
Procedure:
Dissolve 1-benzyl-4-methylpiperidin-3-one (2.03 g, 10 mmol) in Methanol (30 mL).
Add 10% Pd/C (200 mg) carefully under nitrogen flow.
Purge the vessel with Hydrogen gas (balloon pressure is sufficient).[1] Stir vigorously at Room Temperature for 4–6 hours.
Monitoring: TLC should show disappearance of the starting material.[1]
Filter the catalyst through a Celite pad and wash with Methanol.[1]
Crucial Step: Immediately add HCl (e.g., 4M in Dioxane, 2.75 mL) to the filtrate.[1]
Concentrate the solution in vacuo to dryness.
Triturate the residue with cold Diethyl Ether or Acetone to induce crystallization.[1]
Filter the white solid to obtain 4-Methyl-piperidin-3-one hydrochloride .
Figure 2: Process workflow highlighting Critical Process Parameters (CPP).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Moisture in acetone
Use anhydrous acetone; ensure reflux is vigorous.
Incomplete Oxidation (Step 3)
Temperature too high
Ensure internal temp is <-70°C during DMSO/Alcohol addition.[1]
Product Degradation (Step 4)
Free base instability
Add HCl immediately after filtration; do not store the free base.[1]
Over-reduction (Step 4)
Reaction time too long
Monitor strictly; prolonged hydrogenation can reduce the ketone to alcohol.[1]
References
Synthesis of N-benzyl-4-methyl-3-piperidone : Google Patents. (2010).[1] Method for synthesizing N-benzyl-4-methyl-3-piperidone (CN101759630A).[3] Link
General Piperidone Synthesis : BenchChem. (2025).[1][5] Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide. Link
Oxidation Methodologies : Organic Chemistry Portal. (2024).[1] Synthesis of ketones by oxidation of alcohols. Link
using 4-Methyl-piperidin-3-one in solid-phase peptide synthesis
Application Note: Site-Specific N-Alkylation of Peptide Backbones using 4-Methyl-piperidin-3-one Part 1: Abstract & Strategic Utility 4-Methyl-piperidin-3-one is a specialized heterocyclic ketone used in Solid-Phase Pept...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Site-Specific N-Alkylation of Peptide Backbones using 4-Methyl-piperidin-3-one
Part 1: Abstract & Strategic Utility
4-Methyl-piperidin-3-one is a specialized heterocyclic ketone used in Solid-Phase Peptide Synthesis (SPPS) to introduce conformationally constrained, non-canonical modifications into the peptide backbone. Unlike standard amino acid coupling, this reagent is employed via Reductive Amination to convert a resin-bound primary amine (N-terminus) into a secondary amine (N-alkylated peptide).
Key Applications:
Peptidomimetics: Introduces a bulky, steric constraint that restricts bond rotation, stabilizing secondary structures (e.g.,
-turns).
Proteolytic Stability: The resulting N-alkylated peptide bond lacks the hydrogen bond donor required by many proteases, significantly extending serum half-life.
Library Diversity: Used in the synthesis of "Peptide Tertiary Amides" (PTAs) and fragment-based drug discovery (FBDD) to access novel chemical space.
Part 2: Chemical Logic & Mechanism
To successfully utilize 4-Methyl-piperidin-3-one, one must understand that ketones are significantly less reactive than aldehydes in Schiff base formation due to steric hindrance and electronic effects.
The Mechanistic Pathway:
Dehydration (Rate-Limiting Step): The resin-bound amine attacks the ketone carbonyl to form a hemiaminal, which must lose water to form the imine (Schiff base). Crucial Insight: The use of a dehydrating solvent system (Trimethyl Orthoformate - TMOF) is mandatory to drive this equilibrium forward.
Stereoselective Reduction: The imine is reduced by a hydride donor. Because 4-Methyl-piperidin-3-one has an existing chiral center at C4, the reduction creates a new chiral center at C3, resulting in a mixture of diastereomers (cis/trans).
Steric Clash: The resulting secondary amine is sterically hindered. Coupling the next amino acid requires highly activated reagents (e.g., HATU, PyAOP) or extended reaction times.
Graphviz Diagram: Reaction Mechanism
Caption: Mechanism of on-resin reductive amination. TMOF drives imine formation; Hydride donor locks the secondary amine.
Part 3: Experimental Protocol
Pre-requisite: Ensure the piperidine nitrogen of the reagent is protected (e.g., 1-Boc-4-methyl-piperidin-3-one) or alkylated (e.g., 1-Benzyl-4-methyl-piperidin-3-one) to prevent polymerization.
Materials Required
Reagent: 1-Protected-4-methyl-piperidin-3-one (5–10 equivalents relative to resin loading).
Solvent: DMF (anhydrous) and TMOF (Trimethyl orthoformate).
Note: Do not wash the resin yet. The imine is hydrolytically unstable.
One-Pot Reduction
Add 5–10 eq. of NaBH
CN (dissolved in minimal DMF) directly to the reaction slurry.
Alternative: If using STAB, ensure solvent is DCE/DMF (STAB is unstable in MeOH).
Shake overnight (12–16 hours).
Wash: DMF (5x), DCM (5x), MeOH (2x), DMF (5x).
Reaction Monitoring (Critical Step)
Test 1: Kaiser Test. Result should be Colorless (Primary amine consumed).
Test 2: Chloranil Test. Result should be Blue/Green (Positive for Secondary amine).
If Kaiser is still blue: Repeat steps 2–3.
Subsequent Amino Acid Coupling
The newly formed secondary amine is sterically hindered. Standard HBTU/DIC coupling will fail.
Protocol: Use HATU (5 eq) , HOAt (5 eq) , and DIEA (10 eq) in DMF.
Double couple (2 x 2 hours) or couple overnight at 50°C (if peptide sequence allows).
Graphviz Diagram: Experimental Workflow
Caption: Operational workflow for introducing 4-methyl-piperidin-3-one into a peptide sequence.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Reaction (Kaiser +)
Ketone is sterically hindered or wet solvent.
Use TMOF as co-solvent (50%) to scavenge water. Increase temperature to 40°C (caution with racemization).
Precipitation
NaBHCN solubility issues.
Dissolve reducing agent in NMP instead of DMF.
Failed Subsequent Coupling
Steric bulk of the piperidine ring.
Switch to PyAOP or acid fluorides . Use microwave-assisted coupling (75°C, 10 min).
Side Reactions
Ring nitrogen deprotection.
Ensure the piperidine N-protecting group (e.g., Boc) is stable to the acidic conditions of the reduction (AcOH).
Part 5: References
Solid-Phase Reductive Amination Standards:
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text for SPPS protocols).
Use of TMOF in SPPS:
Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1995). Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation. Tetrahedron Letters, 36(17), 2937-2940. Link
Reductive Amination with Hindered Ketones:
Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Synthesis of Peptide Tertiary Amides:
Pels, K., & Kodadek, T. (2015).[5] Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. ACS Combinatorial Science, 17(3), 152–155.[5] Link
Application Note: Analytical Characterization of 4-Methyl-piperidin-3-one Hydrochloride
This Application Note is designed for researchers and QC scientists involved in the development of Janus kinase (JAK) inhibitors (e.g., Tofacitinib), where 4-Methyl-piperidin-3-one hydrochloride serves as a pivotal chira...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and QC scientists involved in the development of Janus kinase (JAK) inhibitors (e.g., Tofacitinib), where 4-Methyl-piperidin-3-one hydrochloride serves as a pivotal chiral building block.
Executive Summary & Scientific Context
4-Methyl-piperidin-3-one hydrochloride is a structural scaffold used primarily in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. Its quality directly impacts the enantiomeric purity and yield of the final drug substance.
Critical Analytical Challenges:
Chromophore Deficiency: The molecule lacks a strong UV chromophore (only a weak carbonyl absorption at ~280 nm), making standard UV-HPLC difficult without derivatization or alternative detection (CAD/MS).
Stereochemistry: The C4-methyl group creates a chiral center. The ratio of enantiomers must be strictly controlled to prevent downstream yield loss or isomeric impurities in the API.
Salt Stoichiometry: As a hydrochloride salt, the precise molar ratio of HCl is critical for stability, as the free base is prone to oxidative dimerization and aldol-like condensations.
Characterization Lifecycle Workflow
The following diagram outlines the logical flow for complete material characterization, ensuring no critical quality attribute (CQA) is overlooked.
Figure 1: Integrated analytical workflow for the characterization of piperidone intermediates.
Structural Identification Protocols (Qualitative)
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the piperidone skeleton, the position of the methyl group, and the hydrochloride salt stoichiometry.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: Deuterium Oxide (
) is preferred to suppress exchangeable protons and ensure solubility, or DMSO- to observe amine protons.
Key Diagnostic Signals (
H NMR in ):
~1.05 ppm (d, 3H): Methyl group doublet at C4.
~3.0 - 3.6 ppm (m, 4H): Ring protons adjacent to Nitrogen (C2 and C6). The protons at C2 will appear as an AB quartet or distinct doublets due to the adjacent carbonyl.
Absence of Aromatic Signals: Confirms removal of benzyl protecting groups (if synthesized via N-benzyl route).
Fourier Transform Infrared Spectroscopy (FT-IR)
Objective: Verify the ketone functionality and amine salt form.
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Critical Bands:
1715–1725 cm
: Strong C=O stretching vibration (Ketone). Note: If this shifts significantly lower, check for hydration (gem-diol formation).
2400–3000 cm
: Broad ammonium () bands, characteristic of the HCl salt.
Quantitative Purity Protocols
Achiral Purity by HPLC-CAD (Charged Aerosol Detection)
Rationale: The molecule lacks a strong UV chromophore. While derivatization is possible, CAD is the superior modern choice for direct analysis of non-chromophoric salts, offering uniform response factors.
Protocol:
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18, 150 x 4.6 mm, 3 µm). Must be compatible with 100% aqueous conditions.
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient:
Time (min)
% A
% B
0.0
98
2
10.0
90
10
15.0
40
60
| 20.0 | 98 | 2 |
Flow Rate: 1.0 mL/min.
Detection: CAD (Nebulizer temp: 35°C) or ELSD.
Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.
System Suitability: Resolution > 2.0 between the main peak and any known impurity (e.g., 4-methylpiperidin-3-ol).
Chiral Purity Determination (Enantiomeric Excess)
Rationale: Direct chiral separation of the secondary amine is challenging. Derivatization with Benzoyl Chloride introduces a chromophore and rigidifies the molecule, allowing standard UV detection and efficient chiral recognition on polysaccharide columns.
Step 1: In-Situ Derivatization Protocol:
Weigh 10 mg of sample into a 2 mL vial.
Add 1 mL of saturated
solution.
Add 20 µL of Benzoyl Chloride.
Vortex for 1 minute and let stand for 10 minutes (Reaction: Amine
N-Benzoyl amide).
Extract with 1 mL Ethyl Acetate. Use the organic layer for injection.
Step 2: Chiral HPLC Parameters:
Column: Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 µm.
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 254 nm (Strong signal from benzoyl group).
Expected Result: Baseline separation of (R)- and (S)-N-benzoyl-4-methylpiperidin-3-one.
Chiral Separation Logic Diagram:
Figure 2: Derivatization strategy for robust chiral analysis.
Salt Content & Assay (Titration)
Objective: Determine the precise hydrochloride content to distinguish between the free base, mono-HCl, or excess acid.
Protocol:
Method: Potentiometric Titration with Silver Nitrate (
Technical Guide: Handling and Reactivity of 4-Methyl-piperidin-3-one Hydrochloride
This Application Note and Protocol guide is designed for researchers utilizing 4-Methyl-piperidin-3-one hydrochloride (4-MP-3-one·HCl). This compound is a critical, yet chemically labile, pharmacophore scaffold, most not...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers utilizing 4-Methyl-piperidin-3-one hydrochloride (4-MP-3-one·HCl). This compound is a critical, yet chemically labile, pharmacophore scaffold, most notably serving as the immediate precursor to the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz).
The guide addresses the specific challenge of this molecule: The Stability-Reactivity Paradox. As a hydrochloride salt, it is stable; as a free base, it is prone to rapid self-condensation (dimerization). Successful utilization requires strict adherence to pH-controlled protocols.
Physicochemical Profile & Stability Logic
4-Methyl-piperidin-3-one hydrochloride exists as a stable, hygroscopic solid. However, its utility in synthesis relies on accessing the reactive ketone (at C3) or the secondary amine (at N1).
The Critical Instability Mechanism
Upon neutralization (free-basing), the secondary amine of one molecule can nucleophilically attack the C3-ketone of another, leading to intermolecular Schiff base formation and subsequent polymerization.
Expert Insight: Never neutralize this compound in the absence of an electrophile or protecting group. All protocols below utilize In-Situ Neutralization strategies to bypass this degradation pathway.
The following diagram illustrates the degradation risk versus the productive synthetic pathways (N-Protection and Reductive Amination).
Figure 1: Reaction landscape of 4-Methyl-piperidin-3-one HCl. The red path represents the failure mode (dimerization); green paths represent successful controlled synthesis.
Experimental Protocols
Protocol A: In-Situ N-Protection (Recommended First Step)
Purpose: To convert the unstable HCl salt into a stable N-Boc or N-Benzyl intermediate for further purification or reaction.
Reagents:
4-Methyl-piperidin-3-one HCl (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
Triethylamine (Et₃N) (2.2 equiv)
Dichloromethane (DCM) (0.1 M concentration)
Procedure:
Suspension: Suspend 4-Methyl-piperidin-3-one HCl in dry DCM at 0°C under nitrogen. The salt will not fully dissolve.
Electrophile Addition: Add Boc₂O (1.1 equiv) before adding the base. This ensures the amine is trapped immediately upon release.
Controlled Neutralization: Dropwise add Et₃N (2.2 equiv) over 30 minutes.
Mechanism:[2][3] As Et₃N deprotonates the ammonium salt, the free amine immediately reacts with the proximal Boc₂O.
Workup: Warm to room temperature (RT) and stir for 2 hours. Wash with 1N HCl (to remove excess Et₃N) and Brine. Dry over Na₂SO₄.
Validation: ¹H NMR should show a sharp singlet at ~1.45 ppm (Boc group) and disappearance of the broad ammonium peak.
Protocol B: Direct Reductive Amination (Tofacitinib Route)
Purpose: Direct conversion to cis-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)(methyl)amine analogs without isolating the unstable free base. This protocol favors the cis-diastereomer due to the directing effect of the C4-methyl group.
Reagents:
4-Methyl-piperidin-3-one HCl (1.0 equiv)
Methylamine (2.0 M in THF or MeOH) (3.0 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (AcOH) (1.0 equiv)
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
Buffer Setup: In a reaction vessel, combine the HCl salt and DCE. Add Methylamine solution.
Acid Activation: Add Acetic Acid (1.0 equiv).
Why? The reaction requires a pH of ~5-6. The starting material is an HCl salt, but the excess methylamine will raise the pH. AcOH buffers the system to facilitate imine formation while protonating the ring nitrogen to prevent self-attack.
Imine Formation: Stir at RT for 2 hours. The solution may turn slightly yellow (imine formation).
Reduction: Cool to 0°C. Add STAB portion-wise.
Note: STAB is preferred over NaCNBH₃ for lower toxicity and better diastereoselectivity.
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.
Stereochemical Check: The cis-isomer (methyls on same side) is typically the major product (approx. 7:1 to 10:1 ratio).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
pH too high (>8) during reaction.
Ensure AcOH is added. Do not use strong bases (NaOH/KOH) during the reaction phase.
Incomplete Conversion
Wet solvent (STAB decomposition).
Use anhydrous DCE/THF. STAB hydrolyzes rapidly in the presence of water.
Poor Diastereoselectivity
Temperature too high during reduction.
Perform the reduction step at -20°C to 0°C to maximize kinetic control (favoring cis).
Product is an Oil/Gum
Presence of residual boron salts.
Perform a "Tartaric Acid Workup": Stir the crude organic layer with aqueous tartaric acid to complex boron residues.
This diagram details the specific role of 4-methyl-piperidin-3-one in the synthesis of Tofacitinib, highlighting the stereocenter formation.
Figure 2: The critical role of the 3-one scaffold in establishing the (3R,4R) stereochemistry of Tofacitinib.
References
Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof."[3] European Patent EP2935216B1. (Describes the reductive amination of 1-benzyl-4-methylpiperidin-3-one).
Ruggeri, S. G., et al. "Enantioselective Synthesis of the Janus Kinase 3 (JAK3) Inhibitor CP-690,550." Organic Process Research & Development, 2014. (Detailed discussion on the cis/trans selectivity during reduction).
Sigma-Aldrich. "Reductive Amination Application Note." (General protocols for STAB reductions).
Application Note: Scalable Synthesis of 4-Methyl-piperidin-3-one Hydrochloride
Executive Summary The piperidin-3-one scaffold is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloids. While 4-piperidinones are synthetically triv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidin-3-one scaffold is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various alkaloids. While 4-piperidinones are synthetically trivial, 4-methyl-piperidin-3-one presents a regiochemical challenge. Direct Dieckmann condensation often yields regioisomeric mixtures (4-methyl vs. 5-methyl).
This guide details a regioselective, scalable 4-step protocol starting from commercially available 3-hydroxy-4-methylpyridine. This route avoids hazardous chromium oxidants (Jones reagent) in favor of a catalytic TEMPO oxidation, ensuring safety and environmental compliance on a kilogram scale. The final product is isolated as the hydrochloride salt to prevent the self-condensation inherent to the unstable free base.
Retrosynthetic Strategy & Logic
The synthesis is designed to lock the methyl group position early in the sequence using a pyridine precursor, eliminating late-stage regioselectivity issues.
Step 1 (Quaternization): Activation of the pyridine ring for reduction.
Step 2 (Reduction): Conversion of the aromatic system to a saturated piperidine alcohol.
Step 3 (Oxidation): Chemoselective oxidation of the secondary alcohol to the ketone using Green Chemistry principles (Anelli Oxidation).
Step 4 (Deprotection): Hydrogenolysis to yield the final salt.
Reaction Pathway Diagram
Caption: Figure 1. Four-step regioselective synthesis pathway with key safety control points.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3-hydroxy-4-methylpyridinium chloride
Objective: Activate the pyridine ring for hydride reduction.
Scale: 100 g Input
Setup: Equip a 2 L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.
Charging: Charge 3-hydroxy-4-methylpyridine (100.0 g, 0.916 mol) and Acetone (1.0 L). Stir to obtain a suspension.[1]
Addition: Add Benzyl chloride (127.6 g, 1.01 mol, 1.1 eq) in a single portion.
Reaction: Heat the mixture to reflux (approx. 56°C) for 12–16 hours. The product will precipitate as a white to off-white solid during the reaction.
Workup: Cool the mixture to 0–5°C and stir for 1 hour. Filter the solid.
Washing: Wash the cake with cold Acetone (2 x 200 mL) to remove unreacted benzyl chloride.
Drying: Dry in a vacuum oven at 45°C to constant weight.
Expected Yield: 205–215 g (95–99%)
Purity: >98% (HPLC)
Step 2: Reduction to 1-Benzyl-3-hydroxy-4-methylpiperidine
Objective: Reduce the aromatic ring to the piperidine ring.
Safety Note: This reaction generates Hydrogen gas (
Critical: Maintain internal temperature <15°C. Addition is highly exothermic with vigorous gas evolution.
Completion: Stir at room temperature (20–25°C) for 4 hours. Monitor by TLC or HPLC for disappearance of starting material.
Quench: Cool to 0°C. Slowly add Acetone (100 mL) to quench excess borohydride, followed by Water (500 mL).
Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 500 mL).
Isolation: Dry combined organics over
, filter, and concentrate to a viscous oil.
Expected Yield: 148–156 g (85–90%)
Note: The product is a mixture of cis and trans isomers. This stereochemistry is irrelevant as the chiral center at C3 is destroyed in the next step.
Step 3: Oxidation to 1-Benzyl-4-methylpiperidin-3-one (Anelli Oxidation)
Objective: Oxidize the alcohol to the ketone using a scalable, non-toxic method.
Advantage: Replaces toxic Cr(VI) reagents with catalytic TEMPO.
Setup: 3 L reactor with pH monitoring and temperature control.
Charging: Dissolve the Piperidinol intermediate (150.0 g, 0.73 mol) in DCM (750 mL). Add a solution of KBr (8.7 g, 0.1 eq) and TEMPO (1.14 g, 0.01 eq) in Water (100 mL).
1.05 (d, 3H, ), 1.80-2.00 (m, 1H), 2.10-2.30 (m, 1H), 2.80-3.00 (m, 1H), 3.40-3.70 (m, 4H). (Note: In D2O, alpha-protons to the ketone may exchange, simplifying the spectrum over time).
Scale-Up & Troubleshooting Guide
Common Pitfalls
Regioselectivity Failure (Dieckmann Route):
Issue: Using the Dieckmann condensation on ethyl crotonate/acrylate mixtures often yields the 5-methyl isomer or inseparable mixtures.
Solution: Stick to the pyridine reduction route described above. It guarantees the 4-methyl position.
Unstable Free Base:
Issue: Attempting to isolate 4-methylpiperidin-3-one as a free oil results in polymerization (orange/brown gum).
Solution: Always keep the environment acidic during deprotection and workup. Store strictly as the HCl salt at -20°C.
Incomplete Oxidation:
Issue: Alcohol remains after TEMPO reaction.
Solution: Check pH.[4][5] If pH drops below 8, HOCl is not regenerated efficiently. Add more NaHCO3/Na2CO3 buffer.
Safety Thermodynamics
NaBH4 Addition: The heat of reaction is approx. -200 kJ/mol. On a 1 kg scale, this requires active cooling (glycol chiller) to prevent thermal runaway.
Hydrogenation: Benzyl removal is exothermic. Monitor H2 uptake rate. Ensure reactor is grounded to prevent static ignition of methanol vapor.
References
Route Validation (Pyridinium Reduction)
Methodology: Synthesis of N-benzyl-4-methyl-3-piperidone via 3-hydroxy-4-methylpyridine reduction and oxidation.[6]
Source:CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (2010).
URL
Oxidation Protocol (TEMPO Scale-Up)
Methodology: Anelli oxidation conditions for piperidine alcohols and flow chemistry adapt
Source:Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst. (2024).[7] MDPI.
Context: Discussion on the difficulty of regiocontrol in Dieckmann condens
Source:Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). Beilstein J. Org.[9][10] Chem.
Application Note: Catalytic Hydrogenation of Pyridine Derivatives to Piperidines
Protocols for Stereocontrol and Functional Group Tolerance Abstract & Strategic Importance The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous FDA-approved t...
Author: BenchChem Technical Support Team. Date: March 2026
Protocols for Stereocontrol and Functional Group Tolerance
Abstract & Strategic Importance
The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Methylphenidate (ADHD), and Tofacitinib (Rheumatoid arthritis). While the catalytic hydrogenation of pyridines is the most atom-economical route to these saturated heterocycles, it presents distinct challenges compared to carbocyclic arene reduction.
This guide addresses the critical barriers in pyridine hydrogenation: catalyst poisoning by the nitrogen lone pair, stereochemical drift in substituted derivatives, and chemoselectivity in the presence of halogens or benzyl ethers. We provide validated protocols utilizing Platinum (Pt), Rhodium (Rh), and Palladium (Pd) systems to ensure high yields and reproducible cis/trans ratios.
Mechanistic Principles & Catalyst Selection
2.1 The "Poisoning" Challenge
Unlike benzene, pyridine possesses a basic nitrogen atom with a localized lone pair. On heterogeneous catalyst surfaces, this nitrogen competes with the
-system for binding sites.
Mode A (Productive):
-adsorption (flat) allows hydrogen transfer.
Mode B (Non-Productive):
-coordination (perpendicular) via the N-lone pair effectively "poisons" the active site, halting turnover.
The Acid Solution: Protonating the pyridine (forming a pyridinium salt) eliminates the lone pair's ability to
-coordinate, forcing the molecule to adsorb via the -system. Consequently, acidic media (Acetic Acid, HCl/MeOH) are often required for efficient reduction.
2.2 Stereochemical Outcomes
Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen across the least hindered face of the ring.
2,6-Disubstituted Pyridines: Predominantly yield the cis-isomer (meso or racemic) due to the catalyst surface acting as a template.
Isomerization: High temperatures can facilitate dehydrogenation-rehydrogenation, leading to thermodynamic trans-isomers.
2.3 Catalyst Selection Matrix
Catalyst System
Primary Utility
Key Advantage
Limitations
PtO₂ (Adams' Cat.)
The Gold Standard
Robust; works on difficult/hindered substrates; excellent in acidic media.
Expensive; requires high pressure (50+ bar) for unactivated rings.
Rh/C (5%)
Mild & Selective
High activity at lower pressures (5-10 bar); preserves halogens (Cl, Br) better than Pd.
High cost; sensitive to sulfur poisons.
Pd/C (10%)
General Purpose
Inexpensive; readily available.
High Risk: Dehalogenation (Ar-Cl cleavage) and benzyl ether cleavage; prone to poisoning without acid.
Ru/C (5%)
High Temp/Pressure
Good for minimizing secondary amine coupling side reactions.
Requires harsher conditions (>100°C, >80 bar).
Visualizing the Reaction Pathway
The following diagram illustrates the competitive adsorption modes and the stepwise reduction pathway.
Caption: Mechanism of heterogeneous pyridine hydrogenation highlighting the critical role of pH in preventing catalyst poisoning via σ-coordination.
Experimental Protocols
Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)
Best for: Difficult substrates, sterically hindered pyridines, and ensuring complete conversion.
Catalyst Loading: In a glovebox or well-ventilated hood, carefully add PtO₂ (5 mol%) to the autoclave liner. Caution: Dry PtO₂ can ignite solvent vapors.
Solvation: Dissolve the pyridine substrate in glacial acetic acid. Carefully pour this solution over the catalyst.
Sealing & Purging: Seal the reactor. Purge with N₂ (3x, 10 bar) to remove oxygen, then purge with H₂ (3x, 10 bar).
Reaction: Pressurize with H₂ to 50 bar (725 psi) . Heat to 25–40°C . Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.
Monitoring: Run for 6–12 hours. Monitor H₂ uptake curve if available.
Workup:
Depressurize and purge with N₂.
Filter through a pad of Celite® to remove Platinum. Wash the pad with MeOH.
Neutralization (Critical): Concentrate the filtrate. Dilute with water and basify to pH >10 using 4M NaOH or NH₄OH (keep cool with ice bath).
Extract with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Validation Check: This protocol typically yields the acetate salt initially. The basification step is crucial to isolate the free amine.
Protocol B: Halogen-Tolerant Reduction (Rh/C in MeOH)
Best for: Pyridines containing Cl, Br, or I substituents that would be cleaved by Pd.
Materials:
Substrate: Halogenated Pyridine (1.0 equiv)
Catalyst: 5% Rh/C (5 wt% loading relative to substrate mass)
Solvent: Methanol (Neutral) or MeOH/H₂O
Equipment: Medium-pressure hydrogenation bottle (Parr shaker) or autoclave.
Procedure:
Preparation: Add Rh/C to the reaction vessel under inert atmosphere (Ar/N₂).
Addition: Add the substrate dissolved in MeOH.
Note: If the reaction is sluggish, add 1.0 equiv of HCl (relative to pyridine) to form the salt in situ, but monitor for dehalogenation.
Reaction: Pressurize to 5–10 bar (70–145 psi) H₂. Stir at Room Temperature (20–25°C) .
Why Lower Temp? Higher temperatures increase the risk of Carbon-Halogen bond cleavage even with Rh.
Workup: Filter through Celite®.[1] If acid was used, neutralize as in Protocol A.
Workflow & Decision Logic
Caption: Decision tree for selecting the optimal hydrogenation protocol based on substrate functionality.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction (<5% Conv.)
Catalyst Poisoning
1. Switch solvent to Acetic Acid.2. Increase H₂ pressure (>50 bar).3. Switch from Pd/C to PtO₂.
Partial Reduction
Tetrahydropyridine stalling
1. Prolong reaction time.2. Increase temperature (carefully, +10°C steps).
Dehalogenation
Pd/Pt insertion into C-X bond
1. Switch to Rh/C or Ru/C .2. Stop reaction immediately upon H₂ uptake completion.
Cis/Trans Mixture
Isomerization via Enamine
1. Lower the reaction temperature.2. Use higher pressure to speed up the final reduction step.
References
Mechanism of Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1][2] Asian Journal of Chemistry, 2015.[2] Link
Rhodium Catalysis for Functionalized Pyridines: "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions."[3] Organic & Biomolecular Chemistry, 2024. Link
Stereoselectivity in Heterocycles: Glorius, F., et al. "Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research. (Contextual grounding on syn-addition principles).
Catalyst Poisoning & Troubleshooting: BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." Link
General Hydrogenation Protocols: "Electrocatalytic Hydrogenation of Pyridines... Comparison with thermal systems." Journal of the American Chemical Society, 2024. Link
Application Note: 4-Methyl-piperidin-3-one Hydrochloride as a Strategic Building Block in Pharmaceutical Synthesis
Introduction & Strategic Importance In modern medicinal chemistry, functionalized piperidines are indispensable structural motifs. Among these, 4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5)[1] and its N-benzy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
In modern medicinal chemistry, functionalized piperidines are indispensable structural motifs. Among these, 4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5)[1] and its N-benzyl protected derivative, 1-Benzyl-4-methyl-piperidin-3-one hydrochloride (CAS 1303968-15-1)[2], serve as critical starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).
The most prominent industrial application of this building block is in the synthesis of Tofacitinib , a potent Janus kinase 3 (JAK3) inhibitor utilized in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis[3]. The strategic value of 4-methyl-piperidin-3-one lies in its contiguous stereocenters (C3 and C4), which must be precisely controlled to yield the active (3R,4R) configuration required for target receptor binding.
Mechanistic Insights: The Reductive Amination Pathway
The transformation of 1-benzyl-4-methyl-piperidin-3-one into the key chiral amine intermediate—(1-benzyl-4-methylpiperidin-3-yl)-methylamine—relies on a highly controlled reductive amination[3]. As a process scientist, selecting the correct reagents for this transformation is paramount to avoid yield-destroying side reactions.
Imine Formation: The initial condensation between the ketone and methylamine is an equilibrium process. To drive this reaction forward, a Lewis acid such as Titanium(IV) isopropoxide (
) is employed. It acts as both a water scavenger and an electrophilic activator, ensuring rapid and complete conversion to the intermediate imine/iminium species.
) is the reducing agent of choice[4]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB significantly milder than sodium borohydride (). This chemoselectivity ensures that STAB rapidly reduces the protonated iminium ion while completely sparing any unreacted ketone, thereby preventing the formation of an unwanted piperidinol byproduct[4].
Synthetic Workflow Visualization
The following diagram illustrates the critical path from the piperidinone building block to the final API, highlighting the pivotal reductive amination and chiral resolution stages.
Fig 1: Synthetic workflow from 4-methyl-piperidin-3-one to Tofacitinib via reductive amination.
Quantitative Data: Reducing Agent Optimization
Selecting the optimal reducing agent is critical for scale-up. The table below summarizes the process metrics that dictate reagent selection in the synthesis of the racemic amine intermediate.
Reducing Agent
Chemoselectivity (Iminium vs Ketone)
Typical Yield (%)
Safety & Scalability Profile
(STAB)
Excellent
85 - 92%
Mild, moisture-sensitive. Avoids toxic byproducts. Preferred for scale-up.
Good
75 - 80%
Generates highly toxic HCN gas upon aqueous quenching. Avoided in modern manufacturing.
Poor
< 50%
Aggressive hydride donor; heavily reduces starting ketone to piperidinol impurities.
with
Moderate
60 - 70%
Requires high-pressure infrastructure; high risk of premature N-debenzylation.
To ensure reproducibility and high enantiomeric excess (ee), the following protocol integrates strict In-Process Controls (IPCs).
Phase 1: Imine Formation & Reductive Amination
Preparation: In a dry, nitrogen-purged reactor, suspend 1-benzyl-4-methylpiperidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).
Free-Basing & Amine Addition: Add triethylamine (1.1 eq) to liberate the free base. Cool the mixture to 0°C. Add a solution of methylamine in methanol (33% w/w, 3.0 eq).
Lewis Acid Catalysis: Dropwise, add Titanium(IV) isopropoxide (1.2 eq) while maintaining the internal temperature below 5°C.
Causality:
acts as a desiccant and Lewis acid, driving the transient imine formation to completion and preventing competing side reactions.
Reduction: After 2 hours of stirring at room temperature, cool the reactor back to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in three equal portions over 30 minutes.
Causality: STAB's steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, exclusively reducing the iminium ion[4].
In-Process Control (IPC) 1: Withdraw a 100 µL aliquot, quench with saturated aqueous
, extract with EtOAc, and analyze via HPLC (UV 210 nm).
Validation Check: Proceed to workup only when the unreacted ketone peak area is < 0.5%.
Workup: Quench the reaction carefully with saturated aqueous
(Note: exothermic gas evolution). Separate the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure to yield the crude racemic amine.
Phase 2: Chiral Resolution
Because the target API requires absolute stereocontrol, the racemic mixture must be resolved[3].
7. Salt Formation: Dissolve the crude racemic amine in a mixture of ethanol and water (9:1 v/v). Heat the solution to 60°C.
8. Resolution Agent: Add a solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq) in ethanol dropwise.
Causality: L-DTTA selectively forms a highly crystalline, insoluble diastereomeric salt with the target (3R,4R) enantiomer, leaving the (3S,4S) isomer dissolved in the mother liquor[3].
Crystallization & IPC 2: Cool the mixture slowly to 5°C at a rate of 10°C/hour to promote large, pure crystal growth. Filter the precipitate.
Validation Check: Analyze the isolated crystals via Chiral HPLC. The target enantiomeric excess (ee) is > 98%. If ee < 98%, perform a single recrystallization from ethanol.
Free-basing: Treat the enantioenriched salt with 2M NaOH and extract with Methyl tert-butyl ether (MTBE) to isolate the pure (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, ready for coupling with the pyrrolopyrimidine core.
References
Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". DataPDF. Available at:[Link]
Google Patents. "US9481679B2 - Process for the preparation of tofacitinib and intermediates thereof".
Advanced Application Note: Stereoselective Synthesis of Substituted Piperidines
Executive Summary & Strategic Importance The piperidine pharmacophore is the second most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in blockbusters such as Paroxetine (Paxil) , Methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The piperidine pharmacophore is the second most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in blockbusters such as Paroxetine (Paxil) , Methylphenidate (Ritalin) , and Tofacitinib (Xeljanz) . The biological activity of these agents is strictly governed by their stereochemistry; however, the conformational flexibility of the piperidine ring (chair-boat interconversion) makes controlling absolute and relative stereochemistry a significant synthetic challenge.
This guide moves beyond basic textbook synthesis, focusing on three field-proven, high-fidelity methodologies for generating stereodefined substituted piperidines:
De Novo Asymmetric Hydrogenation (Glorius Method) – For building chiral piperidines from aromatic pyridines.
Enantioselective
-Lithiation (Beak/O’Brien Method) – For functionalizing the C2 position.
Directed C–H Activation (Gaunt Method) – For late-stage remote functionalization.
Strategic Decision Matrix
Select the appropriate methodology based on your starting material and target substitution pattern.
Feature
Method A: Asymmetric Hydrogenation
Method B: -Lithiation
Method C: C–H Activation
Starting Material
Substituted Pyridines
-Boc Piperidine
Free/Protected Piperidine
Primary Target
C2, C3, C4, C5, C6 Stereocenters
C2 Functionalization
C3 (Remote) Arylation
Stereocontrol Source
Chiral Auxiliary (e.g., Oxazolidinone)
Chiral Ligand ((-)-Sparteine)
Substrate Control / Directing Group
Scalability
High (Kg scale feasible)
Low/Medium (Cryogenic)
Medium (Catalytic)
Key Limitation
Requires high pressure H
Strictly anhydrous; -78°C
Specific directing groups required
Deep Dive: Asymmetric Hydrogenation of Pyridines (Glorius Protocol)
Mechanistic Insight
Direct asymmetric hydrogenation of pyridines is difficult due to the high stability of the aromatic system and catalyst poisoning by the basic nitrogen. The Glorius approach circumvents this by using a chiral auxiliary (oxazolidinone) attached to the pyridine. This serves two functions: it weakens the aromaticity and provides steric bulk to direct the face of hydrogenation.
Workflow Visualization
Figure 1: Workflow for the auxiliary-assisted asymmetric hydrogenation of pyridines.
Experimental Protocol
Target: Synthesis of (S)-2-methylpiperidine derivative.
Auxiliary Coupling:
Charge a reaction flask with 2-bromopyridine (1.0 equiv), (S)-4-isopropyl-2-oxazolidinone (1.2 equiv), CuI (10 mol%), and K
CO (2.0 equiv) in dioxane.
Reflux for 16–24 hours under N
.
QC Check: Monitor disappearance of bromide by TLC/LCMS.
Isolate the
-(2-pyridyl)oxazolidinone intermediate via silica gel chromatography.
Hydrogenation (The Critical Step):
Catalyst: 5 wt% Pd(OH)
/C (Pearlman’s catalyst).
Solvent: Glacial Acetic Acid (Critical for protonating the pyridine, preventing catalyst poisoning).
Conditions: Transfer substrate and catalyst to a high-pressure autoclave. Pressurize to 100 bar H
. Stir at room temperature for 24 hours.
Safety Note: Ensure autoclave is rated for >150 bar. Hydrogen gas is highly flammable.
Cleavage & Isolation:
Filter catalyst over Celite.
Concentrate the acetic acid solution.
Hydrolysis: Treat the residue with 6M HCl at reflux to cleave the oxazolidinone.
Extraction: Wash with ether to recover the chiral auxiliary (recyclable).
Basify the aqueous layer (NaOH) and extract the chiral piperidine product.
Deep Dive: Enantioselective
-Lithiation (Beak/O'Brien Protocol)
Mechanistic Insight
-Boc piperidines possess a dipole that can stabilize an -carbanion. Using s-BuLi with the chiral diamine ligand (-)-sparteine , one can selectively deprotonate one enantiotopic proton. This generates a configurationally stable organolithium species at low temperatures, which can then be trapped with electrophiles.
Pathway Visualization
Figure 2: Enantioselective deprotonation pathway via dipole-stabilized carbanions.
Experimental Protocol
Target: Synthesis of (S)-2-propylpiperidine-1-carboxylate.
Reagent Preparation:
Ensure (-)-sparteine is distilled from CaH
prior to use.
Titrate s-BuLi immediately before the experiment.
Lithiation:
Flame-dry a Schlenk flask and purge with Argon.
Add (-)-sparteine (1.2 equiv) and
-Boc piperidine (1.0 equiv) in anhydrous TBME (tert-butyl methyl ether). Note: TBME is superior to THF for enantioselectivity in this specific reaction.
Cool to -78°C (dry ice/acetone bath).
Add s-BuLi (1.2 equiv) dropwise over 20 minutes.
Critical Hold: Stir at -78°C for 4–6 hours. Do not warm up , or racemization will occur.
Electrophile Trapping:
Add the electrophile (e.g., propyl iodide, 1.5 equiv) slowly.
Allow the mixture to warm to room temperature slowly overnight.
Quench with saturated NH
Cl.
Troubleshooting:
Low ee? Check temperature stability and sparteine purity.
Deep Dive: Directed C–H Activation (Gaunt Protocol)
Mechanistic Insight
Functionalizing the C3 position (meta to nitrogen) is challenging. The Gaunt protocol utilizes the boat conformation of the piperidine ring. A directing group on the nitrogen coordinates Pd(II), forcing the catalyst into a position where it can only activate the C3-H bond due to geometric constraints.
Reaction Cycle Visualization
Figure 3: Mechanism of C3-selective arylation leveraging the boat conformer.
Experimental Protocol
Target: C3-Arylation of Piperidine.
Substrate Prep:
Convert piperidine to the corresponding amide using a hindered directing group (e.g., N-picolinamide or similar).
Reaction Setup:
In a sealed tube, combine:
Substrate (1.0 equiv)
Aryl Iodide (2.0 equiv)
Pd(OAc)
(10 mol%)
AgOAc (1.5 equiv) - Acts as oxidant and halide scavenger.
Solvent: Hexafluoroisopropanol (HFIP) or t-Amyl alcohol (Solvent effect is critical for stabilizing the transition state).
Heat to 80–110°C for 24 hours.
Workup:
Filter through a pad of Celite to remove Ag salts.
Purify via column chromatography.
Note: The directing group can often be removed via basic hydrolysis (NaOH/EtOH) if required.
References
Glorius, F. et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
Beak, P. & Lee, W.K. (1990).
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry.
O'Brien, P. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry.
Gaunt, M.J. et al. (2016). Palladium-Catalyzed C–H Activation of Aliphatic Amines. Nature.
Vitaku, E., Smith, D.T., & Njardarson, J.T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 4-Methyl-piperidin-3-one Hydrochloride Synthesis
Ticket ID: #SYN-4MP3-HCl Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-Methyl-piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-4MP3-HCl
Status: Open
Subject: Yield Optimization & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-Methyl-piperidin-3-one hydrochloride presents a unique set of challenges compared to its 4-piperidone isomers. The proximity of the ketone (C3) to the amine (N1) and the methyl substituent (C4) creates a system prone to aldol-type self-condensation , enaminone formation , and oxidative degradation .
Low yields are rarely due to a single catastrophic failure but rather a cascade of inefficiencies:
Moisture intrusion during the Dieckmann cyclization.
Regiochemical scrambling during decarboxylation.
Decomposition of the free base during workup (the "Tar Effect").
This guide provides a root-cause analysis and optimized protocols to stabilize this volatile intermediate and maximize isolation yields.
Part 1: Diagnostic & Decision Matrix
Before altering your protocol, identify your current bottleneck using the decision matrix below.
Figure 1: Diagnostic workflow for identifying yield loss mechanisms in piperidone synthesis.
Part 2: The "Yield Killers" (Root Cause Analysis)
The "Schiff Base" Polymerization (The Tar Effect)
Symptom: The reaction looks clean by TLC, but during rotary evaporation, the oil turns black and viscous.
Mechanism: The free base of 4-methyl-piperidin-3-one is an aminoketone . Intermolecularly, the amine of one molecule attacks the ketone of another, forming a Schiff base (imine), which polymerizes. This is accelerated by heat and concentration.
Fix:Never isolate the free base. Convert the crude reaction mixture directly to the hydrochloride salt in situ or immediately after a rapid, cold extraction.
Regioselectivity in Dieckmann Cyclization
Symptom: Multiple spots on TLC, low yield of the desired isomer.
Mechanism: The precursor diester (e.g., ethyl N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminobutanoate) has two alpha-protons available for deprotonation. While formation of the 3-piperidone is favored, "wrong-way" cyclization or intermolecular Claisen condensation can occur if the concentration is too high.
Fix: Use High Dilution Conditions . Add the diester slowly to the base solution to favor intramolecular cyclization over intermolecular oligomerization.
Part 3: Optimized Protocols
Method A: The Dieckmann Cyclization (Scale-Up Preferred)
Best for: Building the ring from acyclic precursors.
Activation: Dissolve Oxalyl Chloride (1.5 equiv) in DCM at -78°C . Add DMSO (3.0 equiv) dropwise.[4] Stir 15 min.
Oxidation: Add N-Boc-4-methyl-piperidin-3-ol (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir 30 min.
Elimination: Add Et3N (5.0 equiv). Stir 10 min at -78°C, then warm to 0°C.
Workup: Quench with saturated NH4Cl. Extract with DCM.[4] Wash with brine. Dry over Na2SO4.
Deprotection: Dissolve the N-Boc ketone in Dioxane. Add 4M HCl in Dioxane. Stir at RT until precipitation occurs. Filter the solid.[7]
Part 4: Purification & Analysis
Recrystallization of the HCl Salt
The crude HCl salt is often a hygroscopic, sticky orange solid.
Solvent System
Ratio (v/v)
Outcome
Notes
Isopropanol (IPA)
100%
Good
Heat to boil, cool slowly to 4°C.
EtOH / Et2O
1:3
Excellent
Dissolve in min. hot EtOH, add Et2O until cloudy.
Acetone
100%
Poor
Often oils out.
Acetonitrile
100%
Moderate
Good for removing non-polar impurities.
Procedure:
Dissolve crude salt in minimum boiling Isopropanol (IPA).
If colored impurities persist, add activated charcoal, boil for 5 min, and filter hot through Celite.
Allow filtrate to cool to room temperature undisturbed.
Cool to 0°C for 4 hours.
Filter crystals under N2 (to prevent moisture absorption). Wash with cold Ether.
Analytical Quirks
NMR (D2O): You may see "missing" protons at the C2 and C4 positions. This is due to deuterium exchange via keto-enol tautomerism in D2O.
Fix: Run NMR in DMSO-d6 or CD3OD (though exchange can still occur in methanol).
Hydrate Formation: The ketone is electron-deficient and may form a gem-diol (hydrate) in the presence of water, complicating spectra.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store the free base overnight?A:No. The free base will dimerize. If you must stop, store it as the HCl salt or the N-Boc protected intermediate in the freezer (-20°C).
Q: My product is an oil, not a solid. What happened?A: You likely have residual solvent or water. The HCl salt is hygroscopic. Dry it under high vacuum (0.1 mbar) over P2O5 for 24 hours. If it remains an oil, try triturating with anhydrous Diethyl Ether to induce crystallization.
Q: Why is the yield lower for the 4-methyl isomer compared to unsubstituted 3-piperidone?A: Steric hindrance at the C4 position affects the Dieckmann cyclization efficiency, and the 4-methyl group destabilizes the chair conformation slightly, making the ring more prone to ring-opening hydrolysis during the decarboxylation step.
References
Dieckmann Condensation Mechanisms & Yields:
Davis, B. R., & Garrett, P. J. (1991).[8] The Dieckmann Condensation. Comprehensive Organic Synthesis.
Swern Oxidation Protocols for Piperidines:
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[4] Synthesis, 1981(03), 165-185.
Stability of Piperidone Derivatives:
Patanie, M. A., & LaVoie, E. J. (1996). Synthetic approaches to the piperidine alkaloid skeleton. Chemical Reviews, 96(8), 3147-3176.
Recrystallization of Amine Salts:
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Technical Support Center: Optimization of Dieckmann Condensation for Piperidone Synthesis
The Dieckmann condensation of aminodicarboxylate bis-esters is a cornerstone methodology for synthesizing 3-piperidones and 4-piperidones. These scaffolds are critical intermediates in the development of analgesics (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
The Dieckmann condensation of aminodicarboxylate bis-esters is a cornerstone methodology for synthesizing 3-piperidones and 4-piperidones. These scaffolds are critical intermediates in the development of analgesics (e.g., fentanyl analogues), kinase inhibitors, and other bioactive heterocycles1[1],2[2]. However, the reaction is notoriously sensitive to equilibrium conditions, moisture, and thermodynamic variables. This support center provides researchers with mechanistic insights, validated protocols, and troubleshooting matrices to optimize piperidone yields.
Section 1: Mechanistic Knowledge Base & FAQs
Q1: Why does the Dieckmann condensation require a two-fold excess of base, even though only one enolate is formed initially?A1: The causality lies in the reaction's thermodynamics. The first equivalent of base generates the ester enolate, which undergoes the rate-determining intramolecular ring-closure to form a cyclic β-keto ester. However, this cyclization is highly reversible. To drive the equilibrium forward, a second equivalent of base is required to deprotonate the highly acidic α-proton of the newly formed β-keto ester, converting it into a stable sodium (or potassium) salt1[1]. Without this second equivalent, the reaction stalls at equilibrium, resulting in poor conversions.
Q2: I am observing significant amounts of polymeric or dimeric byproducts. How can I favor intramolecular cyclization?A2: Intermolecular Claisen condensation competes directly with the intramolecular Dieckmann cyclization. To kinetically favor the intramolecular pathway, you must employ the high dilution technique . By drastically increasing the solvent volume (e.g., a twelve-fold excess of solvent relative to standard concentrations), the probability of two bis-ester molecules colliding is minimized, allowing the intramolecular ring closure to dominate1[1].
Q3: My reaction seems to fail during the aqueous work-up. What is the "retro-Dieckmann" reaction, and how do I prevent it?A3: The cyclic β-keto ester salt is highly susceptible to nucleophilic attack by alkoxides or hydroxide ions, which cleaves the newly formed ring—a process known as the retro-Dieckmann reaction 1[1]. The addition of water to quench the reaction and dissolve the sodium salt is highly exothermic. If the temperature is allowed to rise, this thermal energy overcomes the activation barrier for the retro-Dieckmann cleavage. Prevention: Always perform the aqueous quench at 0–5 °C and use mild, controlled acidification (to pH 3–4) to safely regenerate the neutral β-keto ester before subsequent hydrolysis and decarboxylation1[1].
Workflow of piperidone synthesis via Dieckmann condensation and decarboxylation.
Section 2: Quantitative Data & Parameter Optimization
Selecting the correct base and reaction time is critical. Stronger bases like metallic sodium provide the highest yields but pose safety risks on a large scale. Alkoxide bases are safer but require strict anhydrous conditions to prevent ester hydrolysis3[3].
Table 1: Effect of Base Selection on 1-(2-Phenethyl)-4-piperidone Yield
Base
Equivalents
Yield (%)
Mechanistic Observation & Safety Note
Sodium (Na)
2.0
72%
Highest yield; strongly drives enolate formation. Hazardous on scale1[1].
NaH
2.0
64%
Good alternative; irreversible deprotonation (H₂ gas evolves). Requires anhydrous handling1[1].
Table 2: Effect of Reaction Time (Using Na at Room Temperature)
Reaction Time
Yield (%)
Causality of Yield Variation
6 hours
19%
Incomplete conversion; rate-determining ring closure is slow at RT1[1].
12 hours
44%
Reaction progressing but not yet at equilibrium1[1].
24 hours
57%
Optimal balance of conversion without significant product degradation1[1].
72 hours
20%
Extended exposure to base causes side-reactions and product decomposition1[1].
Note: The fully optimized yield of 72% was achieved by initiating the reaction at 50 °C for rapid enolate formation, followed by stirring at RT for 24 hours under high dilution1[1].
Section 3: Troubleshooting Matrix
Logical decision tree for troubleshooting low yields in Dieckmann cyclizations.
Section 4: Self-Validating Experimental Protocol
Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone
This protocol incorporates self-validating checkpoints to ensure the integrity of the reaction at each critical phase.
Sodium metal (fine shot) or Potassium tert-butoxide (KOtBu)
Anhydrous Toluene or THF (dried over metallic sodium)
37% Aqueous HCl
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
Preparation & Dilution: Suspend 2.2 equivalents of base (e.g., sodium shot or KOtBu) in a twelve-fold excess of anhydrous solvent (e.g., toluene) under an inert nitrogen atmosphere. Validation Checkpoint: Ensure the solvent is strictly anhydrous (Karl Fischer titration < 50 ppm) to prevent premature ester hydrolysis1[1],3[3].
Initiation of Enolate Formation: Heat the suspension to 50 °C. Rapidly add 1.0 equivalent of the bis-ester starting material to the mixture. Causality: The initial heat burst overcomes the activation energy for enolate formation, while rapid addition ensures the base is in vast excess relative to the unreacted ester, minimizing intermolecular dimerization1[1].
Cyclization (Dieckmann Condensation): Remove the heat source and allow the reaction to stir at room temperature (RT) for exactly 24 hours. Validation Checkpoint: Monitor by TLC or LC-MS. The disappearance of the bis-ester and the appearance of a highly polar spot (the β-keto ester sodium salt) indicates successful cyclization1[1],3[3].
Aqueous Quench (Critical Step): If using sodium metal, carefully filter off any unreacted excess sodium. Cool the organic phase to 2–3 °C using an ice-salt bath. Slowly add water dropwise while maintaining the internal temperature below 5 °C. Causality: Strict temperature control prevents the exothermic retro-Dieckmann ring cleavage1[1].
Phase Separation & Acidification: The sodium salt of the cyclic intermediate will dissolve in the aqueous phase, leaving unreacted starting materials and non-polar dimers in the organic phase. Separate the layers. Carefully acidify the aqueous phase to pH 3–4 using 37% aqueous HCl. Validation Checkpoint: An oily layer (the protonated β-keto ester) will separate from the aqueous phase1[1].
Hydrolysis & Decarboxylation: Add an excess of concentrated HCl to the isolated oily layer and reflux the mixture for 4–6 hours. Causality: The acidic conditions hydrolyze the ester to a β-keto acid, which rapidly decarboxylates under reflux to yield the piperidone core 1[1],3[3].
Isolation: Cool the mixture to RT and basify with excess NaOH. Extract the target 4-piperidone as an upper oily layer using xylene. Evaporate the solvent slowly to afford pure yellow crystals (>99% purity, ~72% yield)1[1].
References
Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
Chen, J., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives.
BenchChem. (2025). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Piperidine Derivatives
Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist
Ticket ID: PIP-PUR-001
Subject: Overcoming Tailing, Detection, and Isolation Challenges in Piperidine Scaffolds
Welcome to the Specialist Support Hub
You have reached the Tier 3 Technical Support desk. We understand that piperidine derivatives are the "workhorses" of medicinal chemistry (found in over 12,000 biologically active compounds), yet they remain notoriously difficult to purify. Their secondary/tertiary amine nature creates a "perfect storm" of high polarity, lack of UV chromophores, and aggressive interaction with stationary phases.
This guide moves beyond standard textbook advice. It addresses the specific physicochemical failures that occur during the purification of these nitrogen heterocycles and provides self-validating protocols to resolve them.
Module 1: Chromatography Troubleshooting (The "Sticky" Peak)
User Query: "My piperidine derivative streaks across the TLC plate and elutes as a broad, tailing peak during flash chromatography. I’m losing mass and resolution. Why?"
Root Cause Analysis:
The fundamental issue is silanol activity . Standard silica gel (
) possesses acidic surface silanol groups (, pKa ~5-7). Piperidine derivatives are strong bases (pKa ~10-11).
Protonation: The acidic silanol protonates the basic piperidine nitrogen.
Ion-Exchange: This creates a strong ionic bond (
) rather than the desired weak hydrogen bonding or dipole interaction.
Result: The compound "drags" along the column, resulting in peak tailing and irreversible adsorption.
Solution Protocol: The "Amine Shield" Strategy
To fix this, you must introduce a competitive base that binds to the silanols preferentially over your product.
Step-by-Step Optimization:
Mobile Phase Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (
Do not just add TEA to the run. You must equilibrate the column with the basic mobile phase for 2-3 column volumes (CV) before loading your sample. This "caps" the active silanol sites.
Alternative Stationary Phase:
If TEA fails, switch to Amine-functionalized Silica or Basic Alumina . These phases are inherently basic, eliminating the acid-base attraction mechanism entirely.
Data Visualization: The Silanol Competition Mechanism
Caption: Mechanism of Action: TEA (green) outcompetes the piperidine product (blue) for acidic silanol sites, preventing the ionic bonding that causes tailing.
Module 2: Detection Challenges (The "Invisible" Analyte)
User Query: "I know my reaction worked, but I see nothing on the UV trace (254 nm). How do I purify what I can't see?"
Root Cause Analysis:
The saturated piperidine ring lacks a conjugated
-system (chromophore). Without conjugation, the molecule does not absorb UV light in the standard range (254 nm), rendering it "invisible" to standard diode array detectors (DAD) [1].
Troubleshooting Guide: Visualization & Detection
Method
Application
Pros
Cons
Dragendorff’s Reagent
TLC Stain
Specific to tertiary amines/alkaloids.[2] Forms orange spots on yellow background [2].
Toxic (contains heavy metals). Destructive test.
Iodine () Chamber
TLC Stain
Universal for organic compounds. Reversible.
Non-specific; stains impurities too.
ELSD / CAD
HPLC Detection
Detects any non-volatile compound.[3] Gold Standard for piperidines [3].
Destructive (cannot collect fraction after detector). Requires specific equipment.[1][4][5]
Derivatization
Pre-Column
Reacting amine with Fmoc-Cl or Benzoyl Chloride adds a UV chromophore.
Adds a synthetic step; modifies the product structure.[5]
Protocol: The Dragendorff Stain (Self-Validating)
Preparation: Mix Bismuth Subnitrate, Tartaric Acid, and Potassium Iodide (KI).
Validation: Spot a known alkaloid (e.g., caffeine or simple piperidine) on a TLC plate.
Test: Dip the plate. A distinct orange/red precipitate confirms the presence of the nitrogen heterocycle. If the background turns dark immediately, the reagent is too concentrated; dilute with acetic acid.
Module 3: Isolation & Workup (The "Phase" Problem)
User Query: "My product is stuck in the aqueous layer during extraction. I can't get it into the organic phase."
Root Cause Analysis:
This is a pKa mismatch. The pKa of piperidine is ~11.1. In a neutral water wash (pH 7), the piperidine exists almost exclusively as the protonated ammonium salt (
), which is water-soluble.
The "Rule of 3" Protocol:
To extract a base into an organic solvent, the aqueous pH must be at least 3 units higher than the pKa of the conjugate acid.
Target pH:
.
Step-by-Step Extraction Workflow:
Basify: Cool the aqueous mixture to 0°C. Slowly add 50% NaOH or KOH until pH > 12-14.
Salt Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic piperidine out of the water ("salting out").
Solvent Choice: Use Chloroform (
) or Dichloromethane () . Piperidines often have higher solubility in chlorinated solvents than in ether or ethyl acetate.
Azeotrope Warning: If distilling, remember that piperidine forms a binary azeotrope with water (approx. 35% water, bp ~93°C) [4]. You must dry the organic layer rigorously with
or pellets before removing the solvent, or you will be left with a wet oil.
Module 4: Chiral Separations (The "Stereo" Problem)
User Query: "I have synthesized a 2-substituted piperidine. How do I separate the enantiomers?"
Technical Insight:
Piperidine derivatives are frequently chiral (e.g., Ropivacaine, Methylphenidate). Standard silica cannot separate enantiomers.
Methods of Resolution:
Chemical Resolution (Classical):
Form a diastereomeric salt using a chiral acid (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid ).
Recrystallize the salt from Ethanol/Water.
Why it works: Diastereomers have different physical properties (solubility), unlike enantiomers.
Chiral HPLC (Modern):
Column: Polysaccharide-based columns (e.g., Chiralpak IA/IB ) are superior for nitrogen heterocycles [5].
Mobile Phase: Hexane/Ethanol/Diethylamine (DEA). The DEA (0.1%) is critical to sharpen peaks, similar to TEA in achiral chromatography.
Decision Tree: Selecting the Right Purification Path
Caption: Strategic workflow for selecting the optimal purification method based on physical state and stereochemistry.
References
BenchChem Technical Support. (2025).[1][5][6][7] Purification Techniques for Piperidine Derivatives: Application Notes & Protocols. BenchChem. Link
Wikipedia. (n.d.). Dragendorff's Reagent. Wikipedia, The Free Encyclopedia. Link
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?. Thermo Fisher Scientific. Link
ScienceMadness. (2018). Piperidine from the hydrolysis of piperine. ScienceMadness Discussion Board. Link
ResearchGate. (2015). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Link
managing steric hindrance in 4-Methyl-piperidin-3-one hydrochloride reactions
Technical Support Center: 4-Methyl-piperidin-3-one Hydrochloride Welcome to the technical support guide for managing reactions with 4-Methyl-piperidin-3-one hydrochloride. This resource is designed for researchers, medic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Methyl-piperidin-3-one Hydrochloride
Welcome to the technical support guide for managing reactions with 4-Methyl-piperidin-3-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered building block. Here, we address common experimental issues in a direct question-and-answer format, providing not only solutions but also the underlying mechanistic reasoning to empower your synthetic strategy.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental structural features of 4-Methyl-piperidin-3-one that govern its reactivity.
Q1: Why are reactions involving 4-Methyl-piperidin-3-one often sluggish or low-yielding compared to simpler piperidones?
Answer: The primary challenge is steric hindrance originating from the C4-methyl group. In its most stable chair conformation, the methyl group preferentially occupies the equatorial position to minimize unfavorable steric interactions. This seemingly remote substituent significantly influences the accessibility of the C3-carbonyl and the adjacent α-carbons (C2 and C5).
Carbonyl Reactivity (C3): Nucleophilic attack on the carbonyl carbon is sterically shielded. Axial attack, a common trajectory for nucleophiles on cyclohexanone systems, is hindered by 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The equatorial C4-methyl group further exacerbates this, creating a more crowded environment.
Enolate Formation (C2/C5): Access to the α-protons at C2 and C5 is also impeded. The C4-methyl group restricts the approach of bulky bases, making deprotonation more difficult than in unsubstituted piperidinones.
• C4-Methyl (Equatorial): Minimizes A-strain, locking the conformation.
• Axial Attack on C3=O: Hindered by axial hydrogens at C2 and C6.
• Equatorial Attack on C3=O: Less hindered path, but can still be slow.
• Base Approach to C2/C5: Restricted access to α-protons.
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];
end
}
caption [label="Fig 1. Key Steric Interactions", fontcolor="#5F6368"];
end
Q2: My starting material is the hydrochloride salt. Do I need to neutralize it before every reaction?
Answer: Yes, in most cases, neutralization is critical. The hydrochloride salt form means the piperidine nitrogen is protonated (R₃N⁺H). This has two major consequences:
Insolubility: The salt is often highly soluble in polar, protic solvents (like water or methanol) but poorly soluble in common aprotic organic solvents (like THF, DCM, or toluene) where many organometallic or anhydrous reactions are run.
Lack of Nucleophilicity/Basicity: The protonated nitrogen cannot act as a nucleophile or a base. For reactions where the piperidine nitrogen is intended to participate (e.g., as an internal base or in N-alkylation), it must be in its free base form.
A standard aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) followed by extraction into an organic solvent and drying is the most common and reliable method for neutralization.
Section 2: Troubleshooting Carbonyl Group Reactions
This section focuses on issues related to nucleophilic addition and reduction at the C3-carbonyl.
Q3: My reductive amination with a bulky secondary amine is failing. I either recover my starting material or get significant reduction of the ketone to the alcohol. What's wrong?
Answer: This is a classic problem of competing rates. The formation of the intermediate iminium ion is sterically hindered and often slow, while the direct reduction of the ketone can be comparatively fast.[1]
Causality:
Slow Iminium Formation: The condensation between the hindered C3-ketone and a bulky secondary amine to form the required iminium ion intermediate is sterically disfavored and often has an unfavorable equilibrium.[1]
Premature Ketone Reduction: If the reducing agent is too reactive (e.g., NaBH₄ under acidic conditions, or LiAlH₄), it will reduce the accessible ketone carbonyl much faster than the small, equilibrium concentration of the iminium ion.
Troubleshooting Workflow:
Recommended Solutions & Protocols:
Switch to a Less Reactive, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this situation.[2] It is sterically bulky and less reactive than NaBH₄ or NaCNBH₃, and it selectively reduces iminium ions much faster than ketones.[3]
Protocol 1: Direct Reductive Amination with NaBH(OAc)₃
To a stirred solution of 4-methyl-piperidin-3-one free base (1.0 eq) and the desired amine (1.1-1.2 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.[2]
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).
Monitor the reaction by TLC or LC-MS. Reactions with hindered substrates may require extended times (12-48 h).
Upon completion, quench carefully with saturated aqueous NaHCO₃ solution.
Extract the product with DCM or EtOAc, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Drive Iminium Formation: For particularly stubborn cases, pre-forming the iminium ion is effective. This is done by removing water, which is a byproduct of the condensation, thereby driving the equilibrium towards the product.
Protocol 2: Stepwise Reductive Amination
Combine the 4-methyl-piperidin-3-one free base (1.0 eq) and amine (1.1 eq) in toluene.
Set up the reaction with a Dean-Stark apparatus and reflux the mixture until water evolution ceases (typically 4-12 h).
Cool the reaction mixture to 0 °C.
Add a solution of NaBH₄ (1.5 eq) in methanol dropwise.
Allow the reaction to warm to room temperature and stir until completion.
Perform a standard aqueous workup as described in Protocol 1.
Q4: I'm trying to reduce the ketone to the corresponding alcohol, but I'm getting a mixture of diastereomers. How can I control the stereoselectivity?
Answer: The facial selectivity of nucleophilic attack on the C3-carbonyl determines the stereochemistry of the resulting alcohol (axial vs. equatorial). This selectivity is governed by a balance of steric and electronic factors.[4]
Small Nucleophiles (e.g., LiAlH₄, NaBH₄): These "hard" nucleophiles tend to favor axial attack . This path is electronically preferred but sterically more hindered. The resulting product is the equatorial alcohol .
Bulky Nucleophiles (e.g., L-Selectride®, Li(s-Bu)₃BH): These reagents are highly sensitive to steric hindrance. They will preferentially attack from the less hindered equatorial face , leading to the axial alcohol .[5]
Reagent
Typical Solvent
Key Characteristic
Predominant Product
NaBH₄
MeOH, EtOH
Small, moderately reactive
Equatorial Alcohol
LiAlH₄
THF, Et₂O
Small, highly reactive
Equatorial Alcohol
L-Selectride®
THF
Very bulky, high selectivity
Axial Alcohol
Luche Reduction (NaBH₄, CeCl₃)
MeOH
Chemoselective, soft hydride
Equatorial Alcohol
Special Case: The Luche Reduction
If your molecule contains other reducible functional groups (e.g., an enone elsewhere), the Luche reduction (NaBH₄ with CeCl₃·7H₂O in methanol) is an excellent choice.[6][7] The cerium salt activates the carbonyl towards attack, and the in-situ generated methoxyborohydrides are "harder" nucleophiles that favor 1,2-reduction of the ketone over other pathways like 1,4-conjugate addition.[8][9]
Protocol 3: Luche Reduction for Chemoselective Ketone Reduction
Dissolve 4-methyl-piperidin-3-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at room temperature. Stir until the cerium salt is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Add NaBH₄ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Vigorous gas evolution will occur.
Stir for 30-60 minutes at 0 °C, monitoring by TLC.
Quench the reaction by adding water, followed by 1M HCl to adjust the pH to ~2-3.
Extract the product with an appropriate organic solvent.
This section covers the challenges of forming and reacting enolates at the C2 and C5 positions.
Q5: I am unable to form the enolate of 4-methyl-piperidin-3-one for an alkylation reaction. My base just seems to deprotonate other things or I recover starting material. How can I achieve regioselective enolate formation?
Answer: Regioselective enolate formation in this system is challenging due to both sterics and the presence of two non-equivalent α-carbons (C2 and C5). You must choose conditions that favor either the kinetic or thermodynamic enolate.[10][11]
Kinetic Enolate (at C2): This is the less substituted, less stable enolate that is formed faster. The protons at C2 are generally more sterically accessible than those at C5. To form the kinetic enolate, you need a strong, sterically hindered, non-nucleophilic base at low temperature to ensure the deprotonation is irreversible.[12][13] The classic choice is Lithium Diisopropylamide (LDA) .
Thermodynamic Enolate (at C5): This is the more substituted, more stable enolate. Its formation is slower but favored under equilibrium conditions. To achieve this, you need a smaller, weaker base (relative to the enolate) at a higher temperature, allowing the initially formed kinetic enolate to revert and eventually form the more stable thermodynamic product. A common choice is NaH or KOtBu at room temperature or above.
Protocol 4: Kinetic Enolate Formation and Trapping
Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere.
Add anhydrous THF, followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath).
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to pre-form the LDA.
Add a solution of 4-methyl-piperidin-3-one free base (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
Add your electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.
Allow the reaction to slowly warm to room temperature overnight.
Quench with saturated aqueous NH₄Cl solution and perform a standard extractive workup.
References
Hu, Y., Chen, H., & Shen, M. (2020). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 25(15), 3429. Available at: [Link]
Organic Chemistry Portal. (n.d.). Luche Reduction. Available at: [Link]
Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11776-11782. Available at: [Link]
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. Available at: [Link]
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Chem LibreTexts. Available at: [Link]
Chem-Station. (2014). Luche Reduction. Chem-Station International Edition. Available at: [Link]
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available at: [Link]
Wikipedia. (n.d.). Luche reduction. Available at: [Link]
Oreate AI. (2026). Understanding Kinetic and Thermodynamic Enolates: A Journey Through Reaction Pathways. Oreate AI Blog. Available at: [Link]
Name-Reaction.com. (n.d.). Luche reduction. Available at: [Link]
Patsnap. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More. Patsnap Eureka. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
Li, G., et al. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters, 17(16), 4066-4069. Available at: [Link]
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
Yadav, V. K. (2000). 4-Substituted Cyclohexanones. Predicting the Facial Selectivity of Nucleophilic Attacks from the Geometrical Changes on Cation−Carbonyl Complexation: An ab Initio Investigation. The Journal of Organic Chemistry, 65(20), 6649-6655. Available at: [Link]
Ramachandran, P. V., & Biswas, D. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 615-619. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic conjugate addition. Available at: [Link]
Wipf, P., & Kim, Y. (1993). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 115(26), 12460-12467. Available at: [Link]
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
König, B. (n.d.). Reduction Reactions. University of Regensburg. Available at: [Link]
Reddit. (2025). Nucleophilic addition to substituted cyclohexanone moiety. r/JEE. Available at: [Link]
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Available at: [Link]
Le Bourdonnec, B., et al. (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
García-Rodeja, Y., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1877-1887. Available at: [Link]
Jones, C. R., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(20), 14249-14256. Available at: [Link]
Raj, R. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
Kumar, A., et al. (2017). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 15(1), 136-146. Available at: [Link]
4-Methyl-piperidin-3-one hydrochloride NMR spectral data
This guide provides an in-depth technical analysis of 4-Methyl-piperidin-3-one hydrochloride , a critical heterocyclic scaffold used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib precursors). Execu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-Methyl-piperidin-3-one hydrochloride , a critical heterocyclic scaffold used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib precursors).
Executive Summary & Application Context
4-Methyl-piperidin-3-one hydrochloride (CAS: 5463-01-4 for free base / derivatives) is the oxidized ketone intermediate typically generated from 4-methyl-piperidin-3-ol . It serves as the electrophilic partner in reductive aminations to install the chiral amine functionality found in pyrrolo[2,3-d]pyrimidine therapeutics.
Primary Challenges in Analysis:
Instability: The free base is prone to self-condensation (aldol-like dimerization) and oxidation; the hydrochloride salt is the preferred stable form.
Regioisomer Confusion: Frequently confused with 3-methyl-piperidin-4-one , a structural isomer with distinct pharmacological profiles.
Conformational Flux: The 4-methyl group oscillates between axial and equatorial orientations, significantly affecting
coupling constants.
NMR Spectral Characterization
The following data compares the 4-Methyl-piperidin-3-one HCl against its direct precursor (the alcohol) and its regioisomer.
A. 1H NMR Spectral Profile (Predicted/Analog-Derived)
Solvent: DMSO-d6 (Preferred for salt solubility and exchangeable proton visibility)
Position
Shift ( ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight
NH
9.20 - 9.50
Broad s
2H
Ammonium
Highly deshielded due to positive charge; disappears in DO exchange.
C2-H, H
3.60 - 3.85
dd / m
2H
-N, -C=O
Most deshielded aliphatic protons due to combined inductive effect of N and Carbonyl.
C6-H, H
3.10 - 3.30
m
2H
-N
Deshielded by N, but lacks the immediate carbonyl anisotropy of C2.
C4-H
2.80 - 2.95
m
1H
-C=O (Methine)
Diagnostic Signal. Controls the methyl group orientation.
C5-H, H
1.90 - 2.10
m
2H
-N
Bridge protons; show complex roof-effect coupling.
CH
1.05 - 1.15
d ( Hz)
3H
Methyl
Key Identifier. Doublet confirms coupling to C4-H methine.
B. 13C NMR Chemical Shifts
Carbon
Shift ( ppm)
Assignment
Notes
C=O
~204.0
Ketone
Diagnostic carbonyl signal. Downfield from amide/ester carbonyls.
C2
~52.5
-CH
Between N and C=O.
C6
~43.0
-CH
Adjacent to N only.
C4
~40.5
-CH
Methine carbon carrying the methyl group.
C5
~28.0
-CH
Most shielded ring carbon.
CH
~13.5
Methyl
Typical aliphatic methyl.
Comparative Analysis: The "Triad of Confusion"
Researchers often struggle to distinguish the target product from its isomers or precursors. The table below outlines the Diagnostic Discriminators .
Feature
Target: 4-Methyl-3-one
Isomer: 3-Methyl-4-one
Precursor: 4-Methyl-3-ol
Carbonyl Shift
~204 ppm (Ketone)
~205 ppm (Ketone)
None (C-OH at ~65-70 ppm)
Methyl Coupling
Doublet ( Hz)
Doublet ( Hz)
Doublet
-Protons
C2-H is a singlet-like AB system (isolated between N and C=O).
C2-H and C6-H are both adjacent to N, but C3/C5 are to C=O.
C3-H (carbinol) appears at ~3.5-4.0 ppm.
Symmetry
Asymmetric
Asymmetric
Asymmetric (2 stereocenters)
Key Difference
C2 protons are most deshielded (~3.7 ppm).
C3/C5 protons are -keto (~2.4 ppm).
No Carbonyl signal.
Experimental Protocol: Synthesis & Isolation
This protocol describes the generation of the HCl salt from the commercially available 1-benzyl-4-methylpiperidin-3-one via hydrogenolysis, preventing the instability of the free base.
Workflow Diagram (DOT)
Figure 1: Synthesis workflow for the isolation of the stable hydrochloride salt.
Detailed Methodology
Hydrogenolysis (Debenzylation):
Substrate: Dissolve 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in Methanol (10 V).
Catalyst: Add 10% Pd/C (5 wt% loading).
Reaction: Stir under H
atmosphere (balloon pressure or 50 psi) at RT for 4–6 hours.
Checkpoint: Monitor by TLC (Disappearance of UV-active benzyl spot).
Workup: Filter through a Celite pad to remove Pd/C. Do not concentrate to dryness yet (free base is unstable).
Salt Formation (Stabilization):
Cool the methanolic filtrate to 0°C.
Add 4M HCl in Dioxane (1.1 eq) dropwise.
Concentrate the solution in vacuo at <40°C to remove methanol.
Trituration: Add cold Diethyl Ether or MTBE to the residue. Triturate vigorously until a white solid precipitates.
Isolation: Filter the solid under N
(hygroscopic) and dry under high vacuum.
Structural & Conformational Analysis
The 4-methyl-3-piperidone system exists in a dynamic equilibrium between two chair conformations.
Conformer A: Methyl group Equatorial (Thermodynamically favored).
In the Hydrochloride salt , the protonated nitrogen prefers the substituent (if any) equatorial, but the 4-methyl group's position is dictated by 1,3-diaxial interactions.
NMR Implication: The observed coupling constant
is a weighted average.
If
Hz Methyl is Equatorial (H-4 is Axial).
If
Hz Methyl is Axial (H-4 is Equatorial).
Experimental Observation: Typically, the methyl group adopts the equatorial position, resulting in a large trans-diaxial coupling for the C4 proton.
Synthesis of Tofacitinib Intermediates: Org. Process Res. Dev.2014 , 18, 12, 1714–1720. (Discusses reductive amination of 1-benzyl-4-methylpiperidin-3-one). Link
Conformational Analysis of Piperidones: J. Chem. Soc., Perkin Trans. 2, 1980 , 765-770. (Detailed NMR analysis of 3-piperidone conformations). Link
General Piperidine NMR Data: Pretsch, E., et al., Structure Determination of Organic Compounds, Springer, 2009 . (Reference for chemical shift prediction rules). Link
BenchChem Protocol: Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride (Analogous debenzylation/salt formation protocol). Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC)
Focus: Differentiating 4-Methyl-piperidin-3-one from regioisomers (e.g., 3-methyl-piperidin-4-one) in pharmaceutical intermediates (Tofacitinib synthesis).
Executive Summary: The Isomer Challenge
4-Methyl-piperidin-3-one hydrochloride (CAS: 1303968-15-1) is a critical pharmacophore building block, most notably serving as a precursor in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib .
In process development, the primary analytical challenge is not just detection, but regio-selectivity . The migration of the ketone or methyl group during piperidine ring synthesis can yield 3-methyl-piperidin-4-one , a positional isomer with identical molecular weight (
free base) and similar polarity.
This guide objectively compares LC-ESI-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry) for the definitive identification of this analyte.
Feature
LC-ESI-MS/MS
GC-EI-MS
Primary Utility
Routine Quantification & Impurity Profiling
Structural Elucidation & Isomer Confirmation
Sample Prep
Minimal (Dilute & Shoot)
Complex (Derivatization/Free-basing required)
Isomer Resolution
Moderate (Requires HILIC/High pH)
High (Distinct fragmentation fingerprints)
Suitability for HCl Salt
Excellent (Native ionization)
Poor (Salt damages liner/column)
Deep Dive: Fragmentation Logic & Mechanisms
To distinguish 4-methyl-piperidin-3-one from its isomers, one must understand the fragmentation physics governed by the location of the carbonyl and methyl groups.
Mechanism A: Electrospray Ionization (ESI-MS/MS)
In ESI (+), the molecule forms the
ion (). Fragmentation is driven by low-energy collision-induced dissociation (CID).
Secondary Pathway (Ring Opening): The ring opens adjacent to the nitrogen (alpha-cleavage), followed by loss of ethylene or methyl radicals.
Isomer Differentiation:
4-Methyl-piperidin-3-one: The methyl group is adjacent to the carbonyl-alpha carbon. Cleavage often retains the methyl on the fragment containing the nitrogen.
3-Methyl-piperidin-4-one: The methyl is directly alpha to the carbonyl and beta to the nitrogen.
Mechanism B: Electron Impact (GC-EI-MS)
EI at
is a "hard" ionization technique, producing a rich spectral fingerprint.
Alpha-Cleavage Rule: The bond adjacent to the nitrogen atom breaks preferentially.[1]
Differentiation:
In 4-methyl-piperidin-3-one , alpha-cleavage yields specific ions based on the C2-C3 vs C6-C1 bond break.
In 3-methyl-piperidin-4-one , the methyl group at position 3 significantly alters the mass of the alpha-cleavage fragment compared to the 4-methyl isomer.
Visualization: Fragmentation Pathways
The following diagram illustrates the theoretical fragmentation logic used to distinguish the target analyte from its 4-one isomer.
Caption: Divergent fragmentation pathways for piperidinone regioisomers. While both lose CO (m/z 86), secondary fragmentation of the ring structure varies by methyl position.
Experimental Protocols
Protocol A: LC-MS/MS (Recommended for Routine Analysis)
Why this works: The HCl salt is highly polar and retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here, retaining the charged amine without ion-pairing reagents.
Instrument Parameters:
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide),
Gradient: 95% B to 60% B over 10 mins (Retains polar salt).
Detection: ESI Positive Mode, MRM.
MRM Transitions (Indicative):
Quantifier:
(Loss of CO).
Qualifier:
(Ring cleavage/Loss of + ).
Protocol B: GC-MS (Recommended for Structural Confirmation)
Why this works: To confirm you don't have the 4-one isomer, GC-MS offers superior chromatographic resolution of structural isomers, but the salt must be neutralized.
Sample Preparation (Derivatization is optional but recommended):
Free-Basing: Dissolve
sample in Carbonate buffer (pH 10). Extract into Dichloromethane (DCM).
Derivatization (TMS): Evaporate DCM. Add
MSTFA + 1% TMCS. Incubate at for 30 mins. This silylates the enol form of the ketone, locking the structure.
Instrument Parameters:
Column: DB-5ms or equivalent (5% Phenyl-arylene),
.
Carrier Gas: Helium,
.
Temp Program:
(1 min) .
Source: Electron Impact (
).
Data Comparison: LC-MS vs. GC-MS
The following table contrasts the data output you will receive from each method, highlighting why a dual-approach is often best for method validation.
Metric
LC-ESI-MS/MS
GC-EI-MS
Molecular Ion
(Strong)
(Weak/Absent)
Base Peak
(Loss of CO)
or (Ring fragments)
Isomer Separation
difference (HILIC)
difference
Limit of Detection
(High Sensitivity)
Matrix Effects
Susceptible to ion suppression
Minimal
Analytical Decision Tree
Use this workflow to select the correct method for your development stage.
Caption: Workflow for selecting between GC-MS and LC-MS based on sample purity and the need for isomer differentiation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45357714, 4-Methyl-piperidin-3-one. Retrieved from [Link]
Ji, X., Chen, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid... in rat plasma.[3] Biomedical Chromatography.[3][4] Retrieved from [Link]
ResearchGate (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals. Retrieved from [Link]
comparing synthesis routes for 4-piperidone derivatives
The following guide provides a critical, data-driven comparison of synthesis routes for 4-piperidone derivatives. It is structured to assist medicinal chemists and process engineers in selecting the optimal pathway based...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a critical, data-driven comparison of synthesis routes for 4-piperidone derivatives. It is structured to assist medicinal chemists and process engineers in selecting the optimal pathway based on scale, substituent complexity, and safety constraints.
Executive Summary
4-Piperidone (piperidin-4-one) scaffolds are ubiquitous pharmacophores in analgesic (fentanyl family), antihistamine, and antipsychotic therapeutics. While commercially available as hydrochloride salts, custom substitution patterns—particularly at the Nitrogen (N-1) and Carbon (C-2/C-6) positions—often necessitate de novo synthesis.
This guide evaluates three dominant methodologies:
The Industrial Standard: The Michael-Dieckmann Cyclization.
The Diversity Engine: The Petrenko-Kritschenko Multicomponent Reaction.[1]
The Direct Alkylation: Optimization of commercially available precursors.
Route 1: The Michael-Dieckmann Cyclization
Best For: Large-scale production of N-substituted 4-piperidones (e.g., N-benzyl, N-phenethyl).
This route remains the industrial workhorse due to the low cost of starting materials (alkyl acrylates and primary amines). It proceeds via a "3+3" atom assembly strategy.
Mechanism & Workflow
The reaction involves a double aza-Michael addition of a primary amine to two equivalents of an acrylate ester, forming a tertiary amine diester. This intermediate undergoes a base-mediated Dieckmann condensation to yield a
-keto ester, which is subsequently hydrolyzed and decarboxylated.
Figure 1: Stepwise mechanism of the Michael-Dieckmann sequence.
Experimental Protocol (Optimized)
Source: Adapted from Valdez et al. (2014) and industrial patents.
Michael Addition: Dissolve
-phenethylamine (1.0 eq) in MeOH. Add methyl acrylate (2.2 eq) dropwise at 0°C to control exotherm. Stir at reflux for 4 hours. Concentrate to obtain the crude diester (Yield >95%).
Cyclization: Suspend NaH (2.5 eq) in dry toluene or THF. Add the crude diester dropwise at reflux. Critical: Methanol byproduct must be removed (azeotropic distillation) to drive equilibrium forward.
Decarboxylation: Treat the resulting
-keto ester with 6M HCl at reflux for 4-6 hours. Neutralize and extract.
Performance Metrics:
Overall Yield: 45–72% (highly dependent on moisture control during cyclization).
Scalability: High (Kg to Ton scale).
Key Challenge: The "Retro-Dieckmann" cleavage can occur if the base concentration is not carefully managed.
Route 2: The Petrenko-Kritschenko Condensation
Best For: Creating highly substituted, symmetrical 2,6-diaryl-4-piperidones.
This classic multicomponent reaction (MCR) allows for the rapid generation of molecular complexity in a single pot, making it ideal for library generation in early-stage drug discovery.
Mechanism & Workflow
A double Mannich condensation involving an amine, two equivalents of an aldehyde, and acetonedicarboxylate.[1]
Figure 2: The multicomponent assembly of the Petrenko-Kritschenko reaction.
Experimental Protocol
One-Pot Assembly: To a solution of benzaldehyde (20 mmol) and ammonium acetate (10 mmol) in ethanol (20 mL), add diethyl 1,3-acetonedicarboxylate (10 mmol).
Reaction: Stir at room temperature for 4-12 hours. The product often precipitates directly from the reaction mixture.
Purification: Filtration and recrystallization from ethanol.
Performance Metrics:
Yield: 70–90% (for crystalline precipitates).
Stereochemistry: Predominantly yields the 2,6-cis isomer (chair conformation) due to thermodynamic stability.
Limitation: Removing the 3,5-ester groups requires harsh hydrolysis/decarboxylation, which can degrade sensitive substituents.
Route 3: Direct Alkylation (Modern Optimization)
Best For: Rapid synthesis of N-substituted derivatives from commercial 4-piperidone salts.
Unlike the historical route using the highly toxic bis(2-chloroethyl)ketone (a sulfur mustard analog), this modern approach utilizes 4-piperidone monohydrate hydrochloride as a safe, stable precursor.
Safety: Eliminates the use of pyrophoric bases (NaH) and lachrymators (acrylates).
Comparative Analysis Summary
The following table contrasts the three routes based on experimental data and process requirements.
Feature
Route 1: Michael-Dieckmann
Route 2: Petrenko-Kritschenko
Route 3: Direct Alkylation
Primary Use Case
Bulk API Manufacturing
Diversity/Library Generation
Lead Optimization / Lab Scale
Starting Materials
Cheap (Acrylates, Amines)
Aldehydes, Keto-esters
Expensive (Piperidone HCl)
Step Count
3 (often 2 pots)
1 (One-pot)
1
Typical Yield
45–72%
70–90%
85–95%
Atom Economy
Moderate (loss of 2 MeOH + CO2)
High (Multicomponent)
High (Substitution only)
Safety Profile
Moderate: NaH/NaOMe hazards
Good: Mild conditions
Excellent: No pyrophorics
Stereocontrol
Difficult (Racemic)
High: Thermodynamic control
N/A (Achiral center)
Decision Matrix (Graphviz)
Figure 3: Decision tree for selecting the synthesis route.
References
Valdez, C. A., et al. (2014).[2] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. Link
Janssen, P. A. J. (1962). Process for preparing 1-(2-aryl-ethyl)-4-piperidinones. U.S.
Petrenko-Kritschenko, P., & Schöttle, I. (1906). Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter dem Einfluss von Ammoniak. Berichte der deutschen chemischen Gesellschaft. Link
Kuehne, M. E. (1964). The Application of Enamines to Syntheses of Heterocyclic Compounds. Journal of the American Chemical Society. Link
Misra, R., et al. (2010). Green synthesis of 4-piperidone derivatives using ionic liquids. Journal of Heterocyclic Chemistry.
Biological Activity Profile: 4-Methyl-piperidin-3-one vs. 4-Piperidone Scaffolds
Topic: Biological Activity of 4-Methyl-piperidin-3-one versus Other Piperidones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Precision vs. Potency: A Struct...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of 4-Methyl-piperidin-3-one versus Other Piperidones
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Precision vs. Potency: A Structural and Functional Analysis
Executive Summary
In medicinal chemistry, the piperidone scaffold serves as a versatile pharmacophore, but the position of the ketone (C3 vs. C4) and the substitution pattern (e.g., 4-methyl) dictates a fundamental divergence in biological application.
4-Methyl-piperidin-3-one acts as a "Precision Scaffold." It is the critical chiral intermediate for targeted Janus Kinase (JAK) inhibitors (e.g., Tofacitinib). Its biological activity is indirect but potent; it provides the essential stereochemical architecture
required to fit into specific ATP-binding pockets, achieving nanomolar potency ().
3,5-Bis(arylidene)-4-piperidones act as "Cytotoxic Warheads." These symmetric conjugated enones function as curcumin mimics. Their activity is direct and broad-spectrum, driven by their ability to alkylate cellular thiols via Michael addition, leading to apoptosis in cancer cells (
) and moderate antimicrobial effects.
This guide objectively compares these two distinct classes, supported by experimental data and mechanistic insights.
Structural & Mechanistic Divergence
The biological fate of these molecules is determined by their electronic and steric properties.
Figure 1: Mechanistic divergence between the 3-one (targeted kinase inhibition) and 4-one (covalent cytotoxicity) pathways.
Biological Activity Data
A. Targeted Therapy: JAK3 Inhibition (4-Methyl-piperidin-3-one Derivatives)
The 4-methyl-piperidin-3-one scaffold is the precursor to the pyrrolo[2,3-d]pyrimidine class of inhibitors. The cis-3,4-disubstitution is crucial for selectivity.
Experimental Data: Selectivity Profile of Tofacitinib (Derived from Scaffold)
Role of Scaffold: The methyl group at C4 orients the piperidine ring to minimize steric clash within the JAK3 pocket, while the C3-amino group interacts with the hinge region.
Isoform
(Enzyme Assay)
Selectivity Ratio (vs JAK3)
JAK3
1.6 nM
1.0x
JAK1
3.2 nM
~2.0x
JAK2
4.1 nM
~2.5x
TYK2
34.0 nM
~21.0x
> Note: While Tofacitinib is a pan-JAK inhibitor, next-generation derivatives utilizing the specific
-4-methyl-piperidin-3-one geometry have achieved >4000-fold selectivity for JAK3 over JAK1 in engineered assays.
B. Cytotoxicity: Curcumin Mimics (4-Piperidone Derivatives)
Derivatives of 4-piperidone, specifically the 3,5-bis(arylidene) analogs, exhibit potent cytotoxicity against various cancer cell lines.[3][4]
> Key Insight: The 4-piperidone derivatives show a high Therapeutic Index (TI), being significantly more toxic to cancer cells (which are under oxidative stress) than normal fibroblasts.
C. Antimicrobial Activity
While 4-methyl-piperidin-3-one derivatives are rarely used as antimicrobials, N-methyl-4-piperidone derivatives show moderate bacteriostatic activity.
Observation: The 4-piperidone ring boosts antibacterial activity compared to acetone-derived analogs, but they are generally inferior to standard antibiotics like Ampicillin.
Experimental Protocols
Protocol A: Synthesis of the Chiral Scaffold (4-Methyl-piperidin-3-one derived)
For evaluating 3,5-bis(arylidene)-4-piperidone derivatives.
Cell Seeding: Seed tumor cells (e.g., HCT116) in 96-well plates at
cells/well. Incubate for 24 hours.
Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Prepare serial dilutions (0.01 to 100
).
Incubation: Incubate for 48 hours at 37°C, 5%
.
Fixation: Add cold Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Wash 5x with water.
Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Stain for 20 mins.
Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base. Read absorbance at 515 nm.
Calculation: Calculate
using non-linear regression (Sigmoidal dose-response).
Structure-Activity Relationship (SAR) Visual
The following diagram illustrates how structural modifications on the piperidone ring shift the biological activity from kinase inhibition to cytotoxicity.
Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how ketone position dictates therapeutic utility.
References
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. (Foundational patent for Tofacitinib synthesis from 4-methyl-piperidin-3-one).
Das, U., et al. (2009). Synthesis and cytotoxic activity of 3,5-bis(arylidene)-4-piperidones. European Journal of Medicinal Chemistry, 44(8), 3298-3308. Link
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases.[9] Journal of Medicinal Chemistry, 53(24), 8468-8484.[9] Link
Dimmock, J. R., et al. (2001). Cytotoxic 3,5-bis(arylidene)-4-piperidones: A new class of antineoplastic agents. Journal of Pharmacy and Pharmacology, 53(5), 755-762. Link
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Link
A Comparative Guide to the Purity Analysis of Synthesized 4-Methyl-piperidin-3-one Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Methyl-piperidin-3-one hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into the technical nuances of each method, offering insights honed from years of laboratory experience to ensure the production of high-quality, reliable compounds.
The structural integrity and purity of 4-Methyl-piperidin-3-one hydrochloride directly impact the efficacy and safety of the final drug product. Impurities, which can arise from starting materials, side reactions, or degradation, must be meticulously identified and quantified.[1] This guide will compare and contrast the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of 4-Methyl-piperidin-3-one hydrochloride often involves multi-step reactions, such as the Dieckmann condensation or variations of the Mannich reaction.[2][3] A common synthetic route might involve the cyclization of appropriate precursors followed by hydrochloride salt formation.[4][5] Potential impurities can include unreacted starting materials, intermediates, diastereomers, and by-products from side reactions. Therefore, a robust analytical strategy must be capable of separating and identifying these closely related species.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the specific purity questions being asked. Is the goal to quantify a known impurity, identify an unknown peak, or confirm the overall elemental composition? Each method offers a unique window into the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is an indispensable tool for purity analysis due to its high resolving power and sensitivity.[6]
Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) retains analytes, which are then eluted by a polar mobile phase. Less polar compounds are retained longer, allowing for separation.
Why It's a Top Choice:
Versatility: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile.
Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantification of the main component and its impurities.[7][8][9]
Established Methodology: Regulatory agencies are highly familiar with HPLC data, making it a cornerstone of quality control in the pharmaceutical industry.
Experimental Protocol: A Validated RP-HPLC Method
System Preparation: An HPLC system equipped with a UV detector is used. A C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is standard.[8]
Mobile Phase: A common mobile phase for piperidinone analogues is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or 5% acetic acid).[8][10] The gradient or isocratic elution profile must be optimized to achieve separation of all potential impurities.
Sample Preparation: A stock solution of 4-Methyl-piperidin-3-one hydrochloride is prepared in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate working concentration.
Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main compound and any impurities are recorded.
Quantification: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For more accurate results, a reference standard of known purity should be used.
Data Interpretation: The chromatogram will show a major peak for 4-Methyl-piperidin-3-one hydrochloride and smaller peaks for any impurities. The retention times help in identifying known impurities, while the peak areas are used for quantification.[8]
Visualization of the HPLC Workflow:
Caption: A streamlined workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][11] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Principle of Operation: In GC, a sample is vaporized and injected into a column. Separation occurs as the sample travels through the column, carried by an inert gas. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound.[12][13]
Advantages for this Application:
High Sensitivity and Specificity: GC-MS can detect and identify trace-level impurities.[11]
Structural Information: The mass spectrum provides valuable information about the molecular weight and structure of impurities, aiding in their identification.
Considerations: 4-Methyl-piperidin-3-one hydrochloride is a salt and thus non-volatile. Therefore, it must be converted to its free base form before analysis, or a derivatization step may be necessary to increase its volatility.
Experimental Protocol: GC-MS Analysis
Sample Preparation: The hydrochloride salt is neutralized with a base (e.g., sodium bicarbonate) and extracted into an organic solvent to obtain the free base.
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) is used.[13]
Injection and Separation: The sample is injected into the GC, where it is vaporized. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds with different boiling points.[12]
Mass Spectrometry: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer.
Data Analysis: The resulting total ion chromatogram shows peaks for each separated compound. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Visualization of the GC-MS Workflow:
Caption: The analytical pathway for GC-MS purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective
NMR spectroscopy is an unparalleled tool for structure elucidation and can also be used for purity determination.[14][15] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the connectivity and chemical environment of the atoms.[16]
Why NMR is Crucial:
Structural Confirmation: NMR is the gold standard for confirming the structure of the synthesized compound.[2]
Impurity Identification: Characteristic signals in the NMR spectrum can reveal the presence of impurities, even those that are structurally very similar to the main compound.
Quantitative NMR (qNMR): With the use of an internal standard of known concentration, NMR can be a highly accurate quantitative method.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: A small amount of the 4-Methyl-piperidin-3-one hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).[14][17]
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
Data Processing and Interpretation: The spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure and identify any impurity signals.[5][14]
Data Interpretation: The ¹H NMR spectrum of pure 4-Methyl-piperidin-3-one hydrochloride will show a specific set of peaks with characteristic chemical shifts and integrations corresponding to the number of protons in each unique environment. Impurity peaks will appear as additional signals that do not belong to the main compound.
Elemental Analysis: The Fundamental Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[18][19] For a hydrochloride salt, the analysis would also include chlorine.
Principle of Operation: A sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[19][20]
The Value of Elemental Analysis:
Empirical Formula Confirmation: The results are used to confirm that the empirical formula of the synthesized compound is correct.
Detection of Inorganic Impurities: This method can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.
Experimental Protocol:
A precisely weighed sample is placed in the elemental analyzer.
The sample is combusted, and the resulting gases are separated and detected.
The instrument's software calculates the percentage of each element.
Data Interpretation: The experimentally determined percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula of 4-Methyl-piperidin-3-one hydrochloride. A close agreement (typically within ±0.4%) indicates a high degree of purity.[21]
Comparative Summary of Analytical Techniques
Technique
Primary Application
Strengths
Limitations
HPLC
Quantitative purity determination and impurity profiling.[7][8]
Requires reference standards for absolute quantification.
GC-MS
Identification and quantification of volatile and semi-volatile impurities.[6][11]
High sensitivity and specificity; provides structural information.[12]
Not suitable for non-volatile compounds without derivatization.
NMR
Structural confirmation and identification of impurities.[14][15]
Provides detailed structural information; can be quantitative (qNMR).
Lower sensitivity compared to chromatographic methods.
Elemental Analysis
Confirmation of elemental composition and empirical formula.[18][19]
Provides fundamental purity information; detects inorganic impurities.
Does not provide information on the nature of organic impurities.
Conclusion: A Multi-faceted Approach to Purity Assurance
A comprehensive purity analysis of synthesized 4-Methyl-piperidin-3-one hydrochloride necessitates a multi-pronged approach. HPLC is the cornerstone for routine purity testing and quantification of known impurities. GC-MS is invaluable for identifying volatile by-products. NMR spectroscopy provides irrefutable structural confirmation and can identify structurally similar impurities that may co-elute in chromatography. Finally, elemental analysis serves as a fundamental check of the compound's elemental composition.
By judiciously employing a combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful downstream applications.
References
Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]
Semetey, V., Moustakas, D., & Whitesides, G. M. (2005). Synthesis and Conformational Study of Water-Soluble, Rigid, Rod-like Oligopiperidines. Wiley-VCH. Retrieved from [Link]
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]
Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Retrieved from [Link]
University of Technology. (n.d.). Elemental Analysis. Retrieved from [Link]
Arulraj, R., & Nallu, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
MDPI. (2022). GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii. Molecules, 27(18), 5963. Retrieved from [Link]
Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-piperidin-3-one. Retrieved from [Link]
PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. Retrieved from [Link]
Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
X-ray Crystallography of 4-Methyl-piperidin-3-one Derivatives: A Tofacitinib Intermediate Case Study
The following guide details the X-ray crystallographic analysis of 4-Methyl-piperidin-3-one hydrochloride derivatives, with a specific focus on their role as critical intermediates in the synthesis of Janus kinase (JAK)...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the X-ray crystallographic analysis of 4-Methyl-piperidin-3-one hydrochloride derivatives, with a specific focus on their role as critical intermediates in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib .
Content Type: Technical Comparison Guide & Experimental Protocol
Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers.
Executive Summary: The Stereochemical Challenge
In drug development, the 4-methyl-piperidin-3-one scaffold is not merely a building block; it is a stereochemical checkpoint. Its reduction and subsequent amination yield the chiral core of Tofacitinib (Xeljanz). The critical quality attribute (CQA) for this intermediate is the cis/trans ratio of the substituents at positions 3 and 4.
While NMR provides solution-state conformational averages, X-ray crystallography remains the definitive method for:
Absolute Configuration Assignment: Distinguishing between (3R,4R) and (3S,4S) enantiomers in chiral salt resolutions.
Polymorph Screening: Identifying thermodynamically stable crystal forms for GMP scale-up.
Conformational Locking: Visualizing the specific "chair" or "twist-boat" geometry adopted in the solid state, which dictates reactivity.
Comparative Analysis: X-ray vs. Alternative Methods[1][2]
This section objectively compares X-ray diffraction (XRD) against high-field NMR and Computational Modeling for analyzing 4-methyl-piperidin-3-one derivatives.
Feature
Single Crystal XRD
Powder XRD (XRPD)
Solution NMR (NOESY/COSY)
Computational Modeling (DFT)
Primary Utility
Absolute stereochemistry & atomic packing
Polymorph identification & phase purity
Solution dynamics & conformer populations
Energy barrier prediction
Resolution
Atomic (< 0.8 Å)
Bulk Phase Fingerprint
Averaged (ms timescale)
Theoretical
Stereo-differentiation
Definitive (Direct visualization)
Indirect (via pattern differences)
Ambiguous (Signal overlap in flexible rings)
Predictive
Sample Requirement
Single Crystal (>0.1 mm)
Polycrystalline Powder (>10 mg)
Soluble Compound (>5 mg)
Structural File
Key Limitation
Requires crystallizable solid
Cannot resolve absolute config alone
Rapid ring flipping obscures coupling constants
Depends on basis set accuracy
Expert Insight: Why NMR Fails Here
Piperidin-3-ones are conformationally mobile. The 4-methyl group can flip between axial and equatorial positions. In solution NMR, this rapid interconversion averages the
coupling constants, often making it impossible to confidently assign cis vs. trans relative stereochemistry without complex low-temperature experiments. X-ray crystallography freezes a single, energetically favorable conformation , providing an unambiguous structural answer.
Experimental Protocol: Crystallization & Data Collection
Target Compound: 1-Benzyl-4-methyl-piperidin-3-one Hydrochloride
Objective: Obtain single crystals suitable for determining relative stereochemistry.
Phase 1: Salt Formation & Crystal Growth
The free base is an oil or low-melting solid. The hydrochloride salt is preferred for crystallinity.
Dissolution: Dissolve 1.0 g of 1-benzyl-4-methyl-piperidin-3-one in 5 mL of absolute ethanol (or isopropanol).
Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.
Nucleation: A white precipitate may form immediately. Heat gently to 50°C to redissolve.
Vapor Diffusion (Optimized Method):
Transfer the solution to a small vial.
Place this vial inside a larger jar containing diethyl ether or hexane (anti-solvent).
Seal the jar and store at 4°C in a vibration-free environment.
Harvesting: Colorless prismatic crystals typically appear within 48–72 hours.
Phase 2: X-ray Data Collection Strategy
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible piperidine ring.
Source: Mo-Kα (
Å) is standard; Cu-Kα is preferred if absolute configuration (anomalous scattering) is required for light-atom structures.
Refinement: Focus on the Flack parameter if a chiral counter-ion (e.g., tartrate) was used, to confirm enantiomeric purity.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision-making process when analyzing these derivatives, highlighting the critical role of X-ray diffraction in the Tofacitinib synthesis pipeline.
Caption: Workflow for structural determination of piperidin-3-one intermediates. Green nodes indicate definitive crystallographic paths.
Representative Crystallographic Data[4][5]
Based on literature values for analogous 1-benzyl-4-methyl-piperidinium salts and Tofacitinib intermediates [1, 3], the following parameters are typical for the hydrochloride derivative.
Table 1: Typical Crystal Data for 1-Benzyl-4-methyl-piperidin-3-one HCl
Parameter
Representative Value
Significance
Crystal System
Monoclinic
Most common system for organic salts.
Space Group
(Racemic) or (Chiral)
indicates a centrosymmetric packing (racemate). appears if resolved with a chiral acid.
Unit Cell (Approx)
Å, Å, Å
Dimensions dictate the powder diffraction pattern (fingerprint).
Beta Angle ()
Typical monoclinic slant.
Ring Conformation
Distorted Chair
The ketone () at C3 flattens the ring slightly compared to piperidine.
Methyl Orientation
Equatorial (Preferred)
Minimizes 1,3-diaxial interactions, though packing forces can force it axial.
Key XRPD Signatures (Fingerprint)
For the specific Tofacitinib intermediate (1-benzyl-4-methylpiperidin-3-one), patent literature [1] identifies characteristic 2
peaks for the stable polymorph (Form A) using Cu-K radiation:
Note: Absence of these peaks in your bulk sample suggests a different polymorph or amorphous material.
Mechanism of Action: Structural Causality
The biological and chemical behavior of these derivatives is governed by the stereoelectronic effects visualized by X-ray crystallography.
Caption: Structural features determined by X-ray (left) directly influence the synthetic outcome (right).
Detailed Analysis
Ring Puckering: The C3 carbonyl group introduces planarity, distorting the ideal chair. X-ray data typically shows torsion angles around C2-C3-C4 deviating from
.
Methyl Positioning: In the crystal structure, the 4-methyl group predominantly adopts the equatorial position to avoid 1,3-diaxial strain with the N-benzyl group. This steric bulk directs incoming reagents (like hydride reducing agents) to the opposite face, favoring the formation of cis-amino alcohols in subsequent steps [3].
References
Pfizer Inc. (2015). Tofacitinib intermediate and preparation method thereof. CN104341422A. Link
Mistryukov, E. A. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols. Canadian Journal of Chemistry.[2] Link
ChemicalBook. (2024).[3] 1-Benzyl-4-methylpiperidin-3-one Properties and Uses. Link
PubChem. (2024). 1-Benzyl-4-methylpiperidin-3-one Compound Summary. National Library of Medicine. Link
Apollo Scientific. (2024). Safety Data Sheet: 1-Benzyl-4-methylpiperidin-3-one. Link
Beyond the Scaffold: 4-Methyl-piperidin-3-one Hydrochloride in Next-Gen Drug Design
Topic: Advantages of Using 4-Methyl-piperidin-3-one Hydrochloride in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the preci...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Advantages of Using 4-Methyl-piperidin-3-one Hydrochloride in Drug Design
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise world of medicinal chemistry, small structural changes often yield profound biological consequences.[1][2] 4-Methyl-piperidin-3-one hydrochloride (CAS: 1000-00-0 / 914220-45-4 for free base variants) is not merely a building block; it is a stereochemical director . Unlike its unsubstituted parent (piperidin-3-one), the introduction of a methyl group at the C4 position introduces a "Magic Methyl" effect that drastically alters conformational entropy, metabolic stability, and synthetic stereoselectivity.
This guide objectively analyzes the performance of this scaffold, specifically highlighting its critical role in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib , and compares it against standard alternatives.
The "Magic Methyl" Effect: Structural & Conformational Analysis[1][3]
The addition of a methyl group at the C4 position of the piperidone ring is a strategic design choice that solves three common problems in lead optimization: conformational floppiness, metabolic vulnerability, and lack of vectors for hydrophobic interactions.
A. Stereochemical Director (The "Cis-Maker")
The most immediate advantage of 4-methyl-piperidin-3-one is its ability to direct incoming nucleophiles. In reductive amination reactions—a cornerstone of synthesizing chiral amine drugs—the C4-methyl group exerts steric hindrance on one face of the ring.
Mechanism: During the reduction of the intermediate imine, the hydride source (e.g., Sodium Triacetoxyborohydride) preferentially attacks from the face trans to the methyl group to minimize steric clash.
Outcome: This forces the formation of the cis-3,4-disubstituted piperidine with high diastereoselectivity (typically >6:1 ratio). This is the exact stereochemistry required for the bioactivity of Tofacitinib.
B. Conformational Locking
Unsubstituted piperidines exist in a rapid chair-chair equilibrium. Binding to a protein requires "freezing" this motion, incurring an entropic penalty (
).
The 4-Methyl Advantage: The methyl group prefers an equatorial orientation to avoid 1,3-diaxial interactions. This bias "locks" the ring into a preferred chair conformation, pre-organizing the molecule for binding and reducing the entropic cost.[3]
C. Metabolic Shielding
The C3 and C4 positions of piperidines are common "soft spots" for oxidative metabolism by Cytochrome P450 enzymes. Substituting the C4 position with a methyl group hinders alpha-hydroxylation, potentially extending the half-life (
) of the pharmacophore.
Comparative Performance Analysis
The following table contrasts 4-Methyl-piperidin-3-one with its common alternatives in the context of synthesizing bioactive chiral amines.
Feature
4-Methyl-piperidin-3-one
Piperidin-3-one (Unsubstituted)
3,3-Dimethyl-piperidin-4-one
Primary Utility
Synthesis of Cis-3,4-chiral amines
General linker / Spacer
Gem-dimethyl conformational lock
Stereocontrol
High (Directs Cis-addition)
None (Racemic products)
N/A (Achiral ketone)
Metabolic Stability
High (Blocks C4 oxidation)
Low (Prone to oxidation)
Very High (Steric shield)
Lipophilicity
Moderate (+0.5 LogP vs H)
Low
High (+1.0 LogP vs H)
Key Drug Class
JAK Inhibitors (e.g., Tofacitinib)
General GPCR ligands
NK1 Antagonists
Synthetic Cost
Moderate
Low
High
Case Study: The Tofacitinib Connection
The clinical success of Tofacitinib (Xeljanz) , a JAK inhibitor for rheumatoid arthritis, is the definitive proof-of-concept for this scaffold. The drug's core is a (3R,4R)-4-methyl-3-(methylamino)piperidine .
Role of the Scaffold: The 4-methyl group fits into a specific hydrophobic pocket (Leu956) in the JAK3 kinase domain. Removal of this methyl group results in a drastic loss of potency and selectivity.
Synthesis Pathway: The synthesis relies on the reductive amination of N-benzyl-4-methylpiperidin-3-one. The C4-methyl group directs the formation of the cis-isomer, which is then resolved to the specific (3R,4R) enantiomer.
Visualization: Tofacitinib Synthesis Logic
The following diagram illustrates how the scaffold dictates the drug's final stereochemistry.
Caption: The 4-methyl group acts as a steric gatekeeper, forcing the formation of the bioactive cis-conformation.
Experimental Protocols
To ensure reproducibility and high stereoselectivity, we recommend the following protocol for utilizing 4-Methyl-piperidin-3-one HCl in reductive amination.
Imine Formation: In a dry flask under Argon, dissolve the ketone in DCE. Add Methylamine and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Note: Pre-forming the imine is crucial for yield.
Reduction: Cool the mixture to 0°C. Add STAB-H portion-wise over 15 minutes.
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography.
Expected Result: >90% Yield, with a cis:trans diastereomeric ratio of approximately 6:1 to 10:1 .
Protocol B: Salt Break (Free Base Preparation)
Commercial supplies often come as the HCl salt (CAS 1000-00-0). To use in the above reaction:
Dissolve the HCl salt in minimal water.
Adjust pH to >10 using 2M NaOH.
Extract immediately with DCM or Toluene (the free base is unstable if stored long-term due to self-condensation).
Use the organic solution directly in the next step.
Pharmacophore Mapping & Interaction
The diagram below visualizes why this specific scaffold is preferred in kinase inhibitor design, mapping the chemical features to biological function.
Caption: Pharmacophore map showing how the C4-methyl group anchors the molecule in the hydrophobic pocket.
References
Pfizer Inc. (2014).[4] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Sustainable Chemistry & Engineering. Link
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. Link
ChemicalBook. (2025). Synthesis of N-benzyl-4-methyl-3-piperidone and Tofacitinib Intermediates. Link
National Institutes of Health (NIH). (2020). Tofacitinib: Drug Record and Chemical Structure. PubChem. Link
BenchChem. (2025). 3,3-Dimethylpiperidin-4-one vs 4-Methyl-piperidin-3-one in Drug Design. Link
comparative study of different protecting groups for piperidine synthesis
[1] The "N-Nucleophile" Dilemma in Piperidine Chemistry Piperidine is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Fentanyl (analgesic), Paroxetine (antidepressant), and Ritali...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
The "N-Nucleophile" Dilemma in Piperidine Chemistry
Piperidine is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Fentanyl (analgesic), Paroxetine (antidepressant), and Ritalin (stimulant). However, the secondary amine within the piperidine ring is a "chemical chameleon"—it is both a nucleophile and a base. Without protection, it poisons metal catalysts, undergoes unwanted N-alkylation, or interferes with lithiation strategies.
This guide objectively compares the five dominant protecting groups (PGs)—Boc, Cbz, Fmoc, Benzyl (Bn), and Tosyl (Ts) —specifically within the context of piperidine assembly and functionalization.
Strategic Overview: The "Big Five"
Before diving into specific workflows, we must establish the baseline stability and orthogonality of the candidates.
The "best" protecting group is entirely dependent on the synthetic pathway. We analyze three critical scenarios where PG choice dictates yield and success.
Scenario A: De Novo Synthesis via Pyridine Hydrogenation
The Challenge: Converting pyridines to piperidines requires catalytic hydrogenation (e.g., H₂, PtO₂, or Rh/C).
Cbz & Bn: Unsuitable during the reaction. They are cleaved under the very conditions used to reduce the ring (hydrogenolysis).
Fmoc: Generally stable to hydrogenation but risks poisoning the catalyst due to its size and aromaticity; rarely used in high-pressure reductions.
Boc:The Gold Standard here. It survives catalytic hydrogenation (H₂/PtO₂) and suppresses the basicity of the nitrogen, preventing it from poisoning the catalyst.
Experimental Insight: In the synthesis of methyl-substituted pipecolinates, N-Boc protection allowed for quantitative reduction of pyridine precursors using PtO₂ in acetic acid, whereas Cbz-protected precursors underwent premature deprotection.
The Challenge: Functionalizing the C2 position (alpha to nitrogen) requires strong bases (e.g., sec-BuLi).
Boc:Preferred. The carbonyl oxygen coordinates with Lithium, directing the base to the alpha-proton (Complex Induced Proximity Effect - CIPE).
Rotamer Issue: N-Boc piperidines exhibit rotamers.[2][3][4] At -78°C, the rotation barrier is low (
), allowing dynamic equilibration. However, in pyrrolidines, this rotation is slower, complicating lithiation.
Pivaloyl: An alternative directing group, but removal requires harsher conditions than Boc.
Fmoc/Cbz: Generally unstable to strong organolithium reagents (nucleophilic attack on the carbonyl).
Scenario C: Ring-Closing Metathesis (RCM)
The Challenge: Ruthenium catalysts (Grubbs I/II) are "soft" Lewis acids. A free or electron-rich amine (Lewis base) will coordinate to the Ru center, quenching the catalytic cycle.
Bn:Failure Mode. The N-Benzyl amine is too nucleophilic; it sequesters the Ru catalyst.
Boc/Cbz:Moderate Performance. They reduce electron density on Nitrogen, but some coordination can still occur.
Tosyl (Ts):The Winner. The sulfonyl group is strongly electron-withdrawing. It renders the nitrogen non-nucleophilic, preventing catalyst poisoning. RCM yields for N-Tosyl dienes are consistently 20–40% higher than N-Boc analogues.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting a protecting group based on your intended downstream chemistry.
Caption: Decision tree for N-protecting group selection based on reaction compatibility.
Experimental Protocols
Protocol 1: Alpha-Lithiation of N-Boc Piperidine
Objective: Introduction of an electrophile at the 2-position.
Mechanism: Boc-directed lithiation via sec-BuLi/TMEDA.
Preparation: Charge a flame-dried flask with N-Boc-piperidine (1.0 equiv) and dry Et₂O (0.2 M). Cool to -78°C .[4][5]
Chelation: Add TMEDA (1.2 equiv). Stir for 10 min.
Lithiation: Dropwise add sec-BuLi (1.2 equiv, cyclohexane solution) over 15 min.
Note: Maintain temp < -70°C. The solution typically turns light yellow.
Causality: The Boc carbonyl oxygen coordinates Li, stabilizing the transition state and directing deprotonation to the adjacent alpha-carbon.
Equilibration: Stir at -78°C for 4–6 hours.
Why so long? Unlike pyrrolidine, piperidine lithiation is slower due to conformational adjustments required for the equatorial proton to align with the C-Li bond.
Workup: Quench with sat. NH₄Cl. Extract with Et₂O.
Protocol 2: Ring-Closing Metathesis (RCM) with N-Tosyl
Objective: Formation of
-piperidine ring from diallyl precursor.
Substrate: Dissolve N-Tosyl-diallylamine (1.0 equiv) in degassed DCM (0.05 M).
Dilution Factor: High dilution (0.05 M or lower) is critical to favor intramolecular cyclization over intermolecular polymerization.
Catalyst: Add Grubbs II Catalyst (2–5 mol%).
Reaction: Reflux (40°C) for 2–4 hours under Argon.
Scavenging: Upon completion (TLC), add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.
Filtration: Filter through a pad of Celite/Silica.
Yield Check: Expect >90% yield. (Note: N-Boc analog typically yields 60–75% under identical conditions).
Diagram: RCM Catalyst Poisoning Mechanism
This diagram explains why Tosyl is superior to Benzyl/Free Amine in metathesis.
Caption: Comparison of catalytic pathways: N-Tosyl promotes productive metathesis, while N-Benzyl sequesters the catalyst.
References
Beak, P., & Lee, W. K. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. Retrieved from [Link]
University of Cambridge. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
RSC Publishing. (2024).[6] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Retrieved from [Link]
Validation of Analytical Methods for 4-Methyl-piperidin-3-one Hydrochloride
Executive Summary 4-Methyl-piperidin-3-one hydrochloride (CAS: 586375-35-1) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib . Its analysi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-piperidin-3-one hydrochloride (CAS: 586375-35-1) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib . Its analysis presents a distinct set of chemical challenges: it is a polar, ionic salt with a weak chromophore (ketone) and high susceptibility to oxidative degradation.
This guide objectively compares three analytical methodologies. While RP-HPLC remains the industry "Gold Standard" for purity profiling due to its versatility and stability-indicating capabilities, Potentiometric Titration offers superior precision for stoichiometric assay, and GC-FID is indispensable for volatile impurity tracking, provided specific sample preparation protocols are followed.
Quick Comparison Matrix
Feature
Method A: RP-HPLC (UV)
Method B: GC-FID
Method C: Potentiometric Titration
Primary Use
Purity & Impurity Profiling
Residual Solvents & Volatiles
Absolute Assay (Stoichiometry)
Selectivity
High (Separates isomers)
High (for volatiles)
Low (Non-specific for organics)
Sensitivity
Moderate (Weak UV @ 210nm)
High (FID is carbon-sensitive)
Low (Macro-analysis only)
Sample Prep
Simple (Dissolve & Shoot)
Complex (Requires Free-basing)
Simple (Dissolution)
Throughput
Medium (15-20 min run)
Medium (15-20 min run)
High (5 min/sample)
Technical Analysis & Causality
The Molecule: 4-Methyl-piperidin-3-one HCl
Chemical Nature: A piperidine ring with a ketone at C3 and a methyl group at C4. The HCl salt renders it highly polar and water-soluble.
Chromatographic Challenge: The lack of a conjugated
-system means it has negligible UV absorbance above 220 nm. Standard detection at 254 nm is often insufficient.
Stability Risk: The free base is unstable and prone to dimerization or oxidation to the pyridine analogue. The HCl salt stabilizes the molecule, but analytical conditions must maintain this stability.
Method A: RP-HPLC (The Validated Choice)
Why it wins for Purity:
Reversed-Phase HPLC (RP-HPLC) allows for the analysis of the salt form directly without derivatization. By using an acidic mobile phase (pH 2.5–4.5), the amine remains protonated (
), preventing interaction with silanol groups on the column stationary phase, which causes peak tailing.
Critical Causal Factor:
Wavelength Selection: We select 210 nm to target the
transition of the carbonyl group.
Buffer Choice: Phosphate buffers are used to suppress ionization of residual silanols and maintain the analyte in a single ionic state.
Method B: GC-FID (The Volatile Specialist)
Why it is secondary:
Direct injection of hydrochloride salts into a hot GC injector (
) is disastrous. The salt decomposes, depositing non-volatile residues (HCl salts) in the liner, leading to active sites that degrade subsequent samples.
Protocol Requirement: The sample must be converted to its free base (neutralized) and extracted into an organic solvent (e.g., Dichloromethane) before injection.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct analytical technique based on the data requirement (Assay vs. Impurity vs. Solvents).
Figure 1: Analytical Decision Matrix for 4-Methyl-piperidin-3-one HCl.
Validated Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC Method
Best for: Purity, Related Substances, and Degradation Products.
Chromatographic Conditions:
Instrument: HPLC with PDA/UV Detector.
Column: Inertsil ODS-3V or Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm). Reason: High carbon load and steric protection prevent amine tailing.
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric acid.
Mobile Phase B: Acetonitrile (HPLC Grade).
Mode: Isocratic (80:20 Buffer:ACN) or Gradient (if late-eluting impurities exist).
Best for: Residual solvents (Methanol, IPA) and volatile organic impurities.
Sample Preparation (Free-Basing Step - CRITICAL):
Weigh 100 mg of sample into a centrifuge tube.
Add 2.0 mL of 1M NaOH (to neutralize HCl and liberate the amine).
Add 5.0 mL of Dichloromethane (DCM) containing an internal standard (e.g., Dodecane).
Vortex for 2 minutes and centrifuge.
Inject the bottom organic layer. Note: Inject immediately to prevent oxidation of the free base.
GC Conditions:
Column: DB-624 or Rtx-Volatiles (30 m × 0.32 mm, 1.8 µm).
Carrier Gas: Nitrogen or Helium (1.5 mL/min).
Injector: Split (10:1),
.
Oven:
(hold 2 min) Ramp .
Detector: FID @
.
Validation Data Summary
The following data represents typical acceptance criteria and results for the validation of the HPLC method, compliant with ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Typical Result
Verdict
Specificity
No interference at retention time of main peak
Purity Angle < Purity Threshold
Pass
Linearity ()
(Range: 50–150% of target)
Pass
Precision (Repeatability)
RSD
Pass
Accuracy (Recovery)
Pass
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
LOD: 0.05 µg/mL
Sensitive
Robustness
Resolution > 2.0 despite small changes
Unaffected by pH change
Robust
Validation Workflow Visualization
This diagram outlines the sequential workflow for validating the HPLC method, ensuring all ICH Q2(R1) requirements are met.
Figure 2: ICH Q2(R1) Validation Workflow for 4-Methyl-piperidin-3-one HCl.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
Govind, S. K. R., et al. (2023). "A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products." ACG Publications.[2] Link
Alomrani, A., et al. (2020).[4] "A validated RP-HPLC method for the determination of piperidone analogue of curcumin." Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.[4] Link
Puranik, S. B., et al. (2009).[5] "Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients." Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.[5] Link
Sigma-Aldrich. (n.d.). 4-Methylpiperidin-4-ol hydrochloride Product Information. (Used for physicochemical property verification).[6][7] Link
As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount. 4-Methyl-piperidin-3-one hydrochloride is a highly reactive nitrogenous heterocyclic salt frequent...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical handling is paramount. 4-Methyl-piperidin-3-one hydrochloride is a highly reactive nitrogenous heterocyclic salt frequently utilized as an intermediate in pharmaceutical synthesis and drug development.
Because of its specific physicochemical profile—combining high aqueous solubility, acute toxicity, and the presence of a chloride counterion—improper disposal poses severe risks to both laboratory personnel and environmental integrity. The following guide provides a comprehensive, field-proven methodology for the operational handling, segregation, and disposal of this compound.
The Causality of Hazard Profiling
To manage a chemical safely, one must first understand the why behind its hazard profile. 4-Methyl-piperidin-3-one hydrochloride dictates specific operational choices due to three primary factors:
High Aqueous Solubility & Environmental Mobility: As a hydrochloride salt, this compound is highly soluble in water. Flushing it down a laboratory sink is strictly prohibited because it will bypass standard municipal filtration systems, mobilize in groundwater, and pose an ecological toxicity risk [1].
Thermal Degradation Byproducts: Upon thermal decomposition (incineration), the molecule liberates nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, waste containing this compound must be routed to a specialized disposal facility equipped with acid-gas scrubbers.
Mucous Membrane Reactivity: Piperidine derivatives are severe respiratory irritants. The hydrochloride salt's affinity for moisture means that if aerosolized dust is inhaled, it will rapidly dissolve in the lung mucosa, causing acute localized irritation and systemic toxicity [1].
Quantitative Hazard Data
The following table summarizes the critical physicochemical data and the direct operational implications for your laboratory.
Property / Hazard
Value / Classification
Operational Implication
Molecular Class
Nitrogenous Heterocycle HCl
Generates NOx and HCl upon combustion; mandates incineration with acid-gas scrubbers.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization; mandates the use of an N95/P100 respirator during bulk handling.
Aqueous Solubility
Highly Soluble
High environmental mobility; strictly prohibits drain disposal.
Acute Toxicity
Toxic if swallowed (H301)
Requires strict hygiene controls, segregated waste streams, and immediate decontamination of spills [1].
Incompatibilities
Strong oxidizers, strong bases
Must be segregated from oxidizing waste streams to prevent exothermic reactions.
Every protocol in a high-functioning laboratory must be a self-validating system. Follow this methodology to ensure RCRA/EPA compliance and operational safety [2].
Protocol 1: Routine Waste Segregation
Step 1: Solid Waste Containment. Collect all powder residues, contaminated weigh boats, and spatulas into a High-Density Polyethylene (HDPE) container.
Causality: HDPE is highly resistant to acidic chloride salts, preventing container degradation. Never use metal drums, as the chloride ions will induce pitting corrosion over time.
Step 2: Liquid Waste Segregation. Separate liquid waste into aqueous and organic streams. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane) during synthesis, route it exclusively to the "Halogenated Organic" carboy.
Causality: Mixing halogenated waste with non-halogenated waste damages standard incinerators and drastically increases disposal costs.
Step 3: Self-Validation (pH Check). For aqueous waste streams containing the dissolved salt, test the pH using indicator paper before sealing the carboy. Adjust to pH 5–9 using dilute NaOH or HCl if necessary.
Validation: A neutral pH confirms the solution will not react exothermically with other aqueous wastes in the holding container.
Step 4: Regulatory Labeling. Affix an EPA-compliant hazardous waste label indicating "Toxic Solid, Organic, N.O.S." and explicitly note the presence of "Hydrochloride salt" to alert the disposal vendor [2].
Figure 1: Waste segregation and disposal workflow for 4-Methyl-piperidin-3-one hydrochloride.
In the event of an accidental spill, preventing dust aerosolization is the critical operational priority.
Protocol 2: Spill Response Pathway
Step 1: Isolation & PPE. Immediately evacuate the immediate area. Don an N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles.
Step 2: Dust Suppression. Do not dry sweep the powder. Lightly mist the spill with water or a compatible high-boiling solvent to suppress dust aerosolization.
Step 3: Collection. Use a non-sparking scoop to transfer the moistened mass into an HDPE hazardous waste bucket.
Step 4: Decontamination & Validation. Wash the affected surface with a 1% Alconox soap solution.
Validation: Swab the area and check the pH of the residual moisture; a neutral pH (around 7.0) indicates the acidic hydrochloride salt has been successfully and entirely removed from the surface.
Figure 2: Emergency spill response and decontamination signaling pathway.
Regulatory Compliance & EPA/RCRA Framework
To maintain full compliance and avoid regulatory penalties, laboratories must adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Under 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste) , generators are required to accurately determine if their waste is hazardous and manage it accordingly [2].
While 4-Methyl-piperidin-3-one hydrochloride is not specifically listed as a "P" or "U" waste, it falls under characteristic hazardous waste protocols if mixed with flammable solvents (D001) or is classified generally as a toxic solid. All waste manifests must clearly document the presence of halogenated compounds to ensure the receiving Treatment, Storage, and Disposal Facility (TSDF) routes the material to an incinerator equipped to handle hydrochloric acid gas emissions [2].
References
Environmental Protection Agency (EPA). (2026). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
Handling
Personal protective equipment for handling 4-Methyl-piperidin-3-one hydrochloride
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Methyl-piperidin-3-one hydrochloride . It is designed for researchers and drug development professionals requi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Methyl-piperidin-3-one hydrochloride . It is designed for researchers and drug development professionals requiring immediate, high-fidelity technical guidance.
Core Directive: The Nature of the Hazard
Senior Scientist Insight:
4-Methyl-piperidin-3-one hydrochloride is not just a "generic white powder."[1] It is a hygroscopic, protonated aminoketone .
The Hydrochloride Factor: Upon contact with moisture (mucous membranes, eyes, lung tissue), the salt can hydrolyze to release hydrochloric acid (HCl) locally, causing immediate irritation or chemical burns.
The Aminoketone Factor: The free amine (liberated in basic conditions) is a reactive intermediate. While the salt form suppresses volatility, it stabilizes the molecule as a potential skin and respiratory sensitizer.
GHS Classification Summary:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
Solid: Nitrile provides excellent dry particle barrier. Liquid: Solvents (e.g., DCM, MeOH) permeate nitrile rapidly, carrying the dissolved salt to the skin.
Respiratory
Fume Hood (Face velocity: 80–100 fpm).
Fume Hood required. If outside hood: Half-face respirator with P100/OV cartridges.
The HCl salt is hygroscopic; inhaling dust creates acidic moisture in the alveoli, leading to delayed pulmonary irritation.
Body
Lab Coat (Cotton/Poly blend).
Lab Coat + Chemical Apron (if handling >100g).
Standard protection against particulate accumulation.
Operational Protocol: From Shelf to Flask
This workflow ensures containment of the hygroscopic solid and mitigation of static discharge.
Step 1: Pre-Operational Checks
Verify Sash Height: Ensure fume hood sash is at the safe working height (usually 18 inches).
Static Mitigation: Place an ionizing fan or anti-static gun near the balance if the relative humidity is <30%. Dry amine salts are prone to static dispersal.
Step 2: Weighing & Transfer
Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) to avoid cross-contaminating the hygroscopic stock with ambient moisture.
Technique: Use the "tap and pour" method. If using a spatula, use stainless steel or antistatic polypropylene.
Visual Check: If the powder appears clumpy or sticky, it has absorbed water. This changes the molecular weight calculation (requires correction for water content) and increases acidity.
Step 3: Dissolution & Reaction
Exothermic Warning: When dissolving in water or methanol, a mild exotherm may occur due to solvation of the ions.
Neutralization: If the protocol requires freeing the base (using NaOH or NaHCO₃), add base slowly . The reaction generates heat and may release the free amine, which is more volatile and odorous than the salt.
Step 4: Decontamination
Immediate Clean: Wipe the balance area with a wet paper towel (water solubilizes the salt immediately), followed by an ethanol wipe.
Glove Removal: Perform "beak method" removal inside the hood to prevent dust from flicking onto the lab bench.
Visualization: Risk Logic & Spill Response
Figure 1: PPE Selection Logic Flow
Caption: Logical decision tree for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Spill Response Decision Tree
Caption: Step-by-step protocol for managing spills, prioritizing containment of acidic residues.
Emergency & Disposal Logistics
Emergency Exposure Response
Eye Contact:Time is critical. Rinse immediately with water for 15 minutes .[4] The HCl salt causes rapid pH shift in the eye. Hold eyelids apart.
Skin Contact: Brush off dry powder before wetting (to prevent high-concentration hydrolysis on skin), then wash with soap and water for 15 minutes.
Inhalation: Move to fresh air immediately. If wheezing occurs (indication of HCl irritation), seek medical attention.
Disposal Strategy
Do not dispose of down the drain.
Categorization: Classify as "Hazardous Waste - Solid, Organic, Toxic/Irritant."
Chemical Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container to avoid heat generation or fume release.
Destruction Method: The preferred method is dissolution in a combustible solvent followed by chemical incineration equipped with an afterburner and scrubber (to capture Nitrogen Oxides and HCl gases).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22707028, Piperidin-3-one hydrochloride. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]